2,8-Dichloroquinoline-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,8-dichloroquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO/c11-8-3-1-2-6-4-7(5-14)10(12)13-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMXEZKNTOGEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565364 | |
| Record name | 2,8-Dichloroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144918-96-7 | |
| Record name | 2,8-Dichloroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-dichloro-quinoline-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Vilsmeier-Haack Synthesis of 2,8-Dichloroquinoline-3-carbaldehyde: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the Vilsmeier-Haack reaction for the synthesis of 2,8-dichloroquinoline-3-carbaldehyde. This reaction is a powerful method for the formylation and cyclization of activated aromatic compounds, yielding functionalized quinoline heterocycles that are valuable precursors in pharmaceutical and materials science research. This document details the underlying mechanism, provides a comprehensive experimental protocol, and presents relevant quantitative data for researchers seeking to utilize this synthetic pathway.
Core Reaction Mechanism
The synthesis of 2-chloro-3-formylquinolines from N-arylacetanilides via the Vilsmeier-Haack reaction is a multi-step process involving the formation of a potent electrophile, followed by an electrophilic attack, intramolecular cyclization, and final hydrolysis.[1] The specific synthesis of this compound would begin with 2-chloroacetanilide as the substrate.
The overall mechanism can be divided into three primary stages:
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2][3]
-
Electrophilic Attack and Cyclization: The electron-rich N-arylacetanilide substrate attacks the Vilsmeier reagent. This is followed by a sequence of intramolecular reactions, including cyclization and dehydration, which constructs the quinoline ring system. The chlorine atom at the 2-position of the quinoline is introduced by the Vilsmeier reagent itself (from POCl₃).[4]
-
Hydrolysis: The reaction mixture is subjected to an aqueous workup. During this final step, the iminium salt intermediate is hydrolyzed to yield the target this compound.[5]
Caption: High-level overview of the Vilsmeier-Haack quinoline synthesis.
Experimental Protocols
The following section outlines a generalized yet detailed procedure for the synthesis of 2-chloro-3-formylquinolines, which can be specifically adapted for the 2,8-dichloro derivative by using 2-chloroacetanilide as the starting material.
Materials and Reagents:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)[6]
-
Substituted Acetanilide (e.g., 2-chloroacetanilide)
-
Crushed Ice / Ice Water
-
Ethyl Acetate (for recrystallization)
Procedure:
-
Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a drying tube and magnetic stirrer, cool N,N-dimethylformamide (DMF, ~3-4 equivalents) to 0-5 °C in an ice bath.[7] To this, add phosphorus oxychloride (POCl₃, ~3-5 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the resulting mixture for approximately 15-30 minutes.[6]
-
Addition of Substrate: Add the corresponding acetanilide (1 equivalent) portion-wise to the freshly prepared Vilsmeier reagent.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat it to 75-90 °C. The reaction is typically refluxed for 4 to 16 hours, depending on the reactivity of the acetanilide substrate (electron-donating groups generally lead to shorter reaction times).[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a large volume of crushed ice with vigorous stirring.[7] A precipitate will form. Continue stirring for 10-30 minutes to ensure complete precipitation and hydrolysis.
-
Purification: Filter the crude product using vacuum filtration and wash it thoroughly with cold water. Dry the solid product under a vacuum. For further purification, recrystallize the crude solid from a suitable solvent, such as ethyl acetate, to yield the pure 2-chloro-3-formylquinoline derivative.[7][8]
Caption: Step-by-step experimental workflow for the synthesis.
Quantitative Data Summary
The efficiency of the Vilsmeier-Haack cyclization is highly dependent on the nature and position of substituents on the starting acetanilide. Electron-donating groups generally facilitate the reaction, leading to higher yields and shorter reaction times, while electron-withdrawing groups can hinder the reaction or prevent it entirely. The table below, compiled from literature data, illustrates this trend for the synthesis of various substituted 2-chloroquinoline-3-carbaldehydes.[6]
| Entry | Starting Acetanilide Substituent (R) | Reaction Time (h) | Yield (%) using PCl₅[6] | Yield (%) using POCl₃[6] |
| 1 | H | 4 | 65 | 70 |
| 2 | 6-CH₃ | 4 | 64 | 74 |
| 3 | 7-CH₃ | 4 | 71 | 66 |
| 4 | 8-CH₃ | 16 | 60 | 67 |
| 5 | 6-OCH₃ | 16 | 49 | 54 |
| 6 | 7-OCH₃ | 4 | 74 | 65 |
| 7 | 6-Br | 4 | 28 | 30 |
| 8 | 7-Cl | 4 | 30 | 35 |
| 9 | 6-NO₂ | 4 | 0 | 0 |
Note: The yields are for isolated products after recrystallization. The data demonstrates that strongly deactivating groups like nitro (NO₂) completely inhibit the reaction.
Conclusion
The Vilsmeier-Haack reaction is a robust and highly effective one-pot method for the synthesis of 2-chloro-3-formylquinolines from readily available acetanilides. The procedure allows for the simultaneous formylation and cyclization to construct the quinoline core. By selecting the appropriately substituted acetanilide, such as 2-chloroacetanilide, researchers can efficiently synthesize targeted derivatives like this compound. This compound serves as a versatile intermediate, with the aldehyde and chloro-substituents providing reactive handles for further functionalization in the development of novel therapeutic agents and advanced materials.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. ijsr.net [ijsr.net]
Spectroscopic Characterization of 2,8-dichloroquinoline-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,8-dichloroquinoline-3-carbaldehyde, a quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, unified experimental dataset for this specific isomer, this guide synthesizes information from closely related analogs and predictive databases to offer a robust analytical profile. The primary focus is on the data obtained for its isomer, 2,6-dichloroquinoline-3-carbaldehyde, which serves as a valuable reference for spectral interpretation.
Molecular Structure and Properties
This compound possesses the molecular formula C₁₀H₅Cl₂NO.[1] Its structure features a quinoline core substituted with two chlorine atoms at positions 2 and 8, and a carbaldehyde group at position 3.
Predicted Mass Spectrometry Data:
| Adduct | Predicted m/z |
| [M+H]⁺ | 225.98210 |
| [M+Na]⁺ | 247.96404 |
| [M-H]⁻ | 223.96754 |
| [M]⁺ | 224.97427 |
Data sourced from PubChem CID 14917125.[1]
Synthesis
The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides.[2][3] This reaction involves formylation and cyclization using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
General Experimental Protocol for Vilsmeier-Haack Synthesis
The following is a general procedure adapted from the synthesis of related 2-chloroquinoline-3-carbaldehydes.[2][3]
Caption: General workflow for the Vilsmeier-Haack synthesis.
Procedure:
-
N,N-Dimethylformamide (DMF) is cooled to 0-5 °C in a round-bottom flask.
-
Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
The corresponding 2,8-dichloroacetanilide is then added to the Vilsmeier reagent.
-
The reaction mixture is heated, typically for several hours (e.g., 4 hours at 80-90 °C), to facilitate the cyclization reaction.[3]
-
After cooling, the reaction mixture is poured into ice-cold water, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization, commonly from a solvent such as ethyl acetate, to yield the pure this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,6-dichloroquinoline-3-carbaldehyde, an isomer of the target compound. This data is presented as a reference due to the lack of a complete experimental dataset for the 2,8-dichloro isomer. The spectral features are expected to be similar, with minor shifts in peak positions due to the different substitution pattern on the quinoline ring.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
IR Spectral Data for 2,6-dichloroquinoline-3-carbaldehyde: [2]
| Wavenumber (cm⁻¹) | Assignment |
| 3050 | Aromatic C-H stretch |
| 1693 | C=O stretch (aldehyde) |
| 1628 | C=C stretch (aromatic) |
| 1379 | C-H bend |
| 1038 | C-Cl stretch |
Note: Data obtained from a KBr pellet.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.
The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.
¹H NMR Spectral Data for 2,6-dichloroquinoline-3-carbaldehyde (in CDCl₃): [2]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 10.8 | s | 1H, -CHO |
| 8.6 | s | 1H, H-4 |
| 8.1 | m | 1H, H-8 |
| 7.7 | m | 1H, H-5 |
s = singlet, m = multiplet
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
¹³C NMR Spectral Data for 2,6-dichloroquinoline-3-carbaldehyde (in CDCl₃): [2]
| Chemical Shift (δ, ppm) | Assignment |
| 189.49 | -CHO |
(Note: The full ¹³C NMR assignment for all carbon atoms was not provided in the reference.)
Experimental Protocols for Spectroscopic Analysis
The following are general protocols for obtaining the spectroscopic data.
Caption: General workflow for spectroscopic characterization.
Infrared (IR) Spectroscopy
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Analysis: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired. Standard pulse sequences are used to obtain the spectra.
Mass Spectrometry (MS)
-
Instrument: A mass spectrometer, which can be coupled to a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS), or used with a direct insertion probe.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent for GC-MS or LC-MS analysis.
-
Analysis: The sample is introduced into the ion source of the mass spectrometer, where it is ionized. The mass-to-charge ratios of the resulting ions are then measured by the mass analyzer.
Conclusion
References
Spectroscopic Analysis of 2,8-dichloroquinoline-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for 2,8-dichloroquinoline-3-carbaldehyde. Due to the absence of specific published experimental data for this compound, this guide offers predicted spectral data based on the analysis of structurally related analogs. Additionally, it outlines a standard experimental protocol for the synthesis of similar quinoline-3-carbaldehydes and the general methodology for NMR data acquisition.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are derived from known data for 2-chloroquinoline-3-carbaldehyde and analysis of substituent chemical shift (SCS) effects of a chlorine atom on the quinoline ring system.
Table 1: Predicted ¹H NMR Assignments for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.9 - 9.1 | s | - |
| H-5 | 8.1 - 8.3 | d | 8.0 - 9.0 |
| H-6 | 7.6 - 7.8 | t | 7.5 - 8.5 |
| H-7 | 7.9 - 8.1 | d | 7.0 - 8.0 |
| CHO | 10.4 - 10.6 | s | - |
Table 2: Predicted ¹³C NMR Assignments for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 135 - 137 |
| C-4 | 140 - 142 |
| C-4a | 128 - 130 |
| C-5 | 126 - 128 |
| C-6 | 130 - 132 |
| C-7 | 129 - 131 |
| C-8 | 134 - 136 |
| C-8a | 147 - 149 |
| CHO | 190 - 192 |
Rationale for Predicted Assignments
The predictions are based on the known NMR data for 2-chloroquinoline-3-carbaldehyde. The introduction of a second chlorine atom at the C-8 position is expected to have the following effects:
-
¹H NMR: The protons on the benzene ring (H-5, H-6, and H-7) will be influenced by the electron-withdrawing nature of the C-8 chlorine. This is expected to cause a downfield shift for these protons compared to the unsubstituted analog. The singlet for H-4 and the aldehyde proton will be less affected.
-
¹³C NMR: The carbon atom directly bonded to the chlorine, C-8, will experience a significant downfield shift. The other carbons in the quinoline ring will also be affected, though to a lesser extent, due to the inductive and resonance effects of the additional chlorine substituent.
Experimental Protocols
While specific experimental data for this compound is not available, the following protocols outline the general synthesis and NMR analysis for this class of compounds.
Synthesis of 2-chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, and it is the standard procedure for synthesizing 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides.
Materials:
-
Substituted acetanilide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
Add the substituted acetanilide portion-wise to the reaction mixture.
-
After the addition is complete, heat the mixture at 80-90°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
The precipitated solid product, 2-chloroquinoline-3-carbaldehyde, is collected by filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent, such as ethyl acetate, to obtain the purified product.
NMR Spectroscopy
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon NMR spectrum. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR.
Visualizations
The following diagrams illustrate the molecular structure of this compound and a general workflow for its synthesis and characterization.
Caption: Molecular structure of this compound.
Caption: General workflow for synthesis and NMR analysis.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,8-dichloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds. This guide provides a detailed analysis of the expected infrared spectrum of 2,8-dichloroquinoline-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this guide leverages data from closely related analogs and computational studies to provide a comprehensive and predictive overview.
The structure of this compound incorporates a quinoline core, two chlorine substituents, and an aldehyde functional group. Each of these components gives rise to characteristic absorption bands in the IR spectrum, allowing for a detailed structural interpretation.
Predicted Infrared Spectral Data
The following table summarizes the expected characteristic infrared absorption bands for this compound. The assignments are based on data from similar compounds, including 2-chloroquinoline-3-carbaldehyde and other substituted quinolines, as well as general spectroscopic principles.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3050 | Medium-Weak | C-H stretching | Aromatic (Quinoline) |
| ~2850 and ~2750 | Medium-Weak | C-H stretching (Fermi resonance doublet) | Aldehyde |
| ~1700 | Strong | C=O stretching | Aldehyde |
| ~1600-1450 | Medium-Strong | C=C and C=N stretching | Aromatic (Quinoline) |
| ~1400-1200 | Medium | In-plane C-H bending | Aromatic (Quinoline) |
| ~1200-1000 | Medium | C-C stretching | Aromatic (Quinoline) |
| ~900-700 | Strong | Out-of-plane C-H bending | Aromatic (Quinoline) |
| ~850-750 | Strong | C-Cl stretching | Aryl Halide |
Interpretation of Key Spectral Features
-
Aldehyde Group: The most prominent features indicating the presence of the aldehyde group are the strong carbonyl (C=O) stretching vibration, expected around 1700 cm⁻¹, and the characteristic pair of weak to medium C-H stretching bands (a Fermi resonance doublet) appearing around 2850 cm⁻¹ and 2750 cm⁻¹. For similar 2-chloroquinoline-3-carbaldehydes, the C=O stretch has been reported in the range of 1690-1705 cm⁻¹.[1]
-
Quinoline Ring System: The quinoline core will exhibit several characteristic bands. Aromatic C-H stretching vibrations are anticipated at wavenumbers slightly above 3000 cm⁻¹. A series of medium to strong bands between 1600 cm⁻¹ and 1450 cm⁻¹ correspond to the C=C and C=N stretching vibrations within the fused aromatic rings. In-plane and out-of-plane C-H bending vibrations will also be present in the fingerprint region (below 1500 cm⁻¹).
-
C-Cl Bonds: The carbon-chlorine stretching vibrations for aryl chlorides typically appear as strong bands in the 850-750 cm⁻¹ region.[2] The exact positions will be influenced by their substitution pattern on the quinoline ring. For instance, in 2,6-dichloro-3-formyl quinoline, IR bands were noted at 1693, 1628, 1379, and 1038 cm⁻¹.[3]
Experimental Protocol for Infrared Spectroscopy
The following provides a generalized methodology for obtaining an IR spectrum of a solid sample like this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-resolution IR spectra.
Sample Preparation (KBr Pellet Method):
-
Sample Grinding: Thoroughly grind a small amount (1-2 mg) of the crystalline this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The KBr must be of spectroscopic grade and completely dry to avoid interference from water absorption bands.
-
Pellet Formation: Transfer the finely ground mixture into a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Sample Holder: Carefully place the KBr pellet into the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Background Spectrum: Record a background spectrum of the empty sample compartment. This will account for absorptions from atmospheric water and carbon dioxide.
-
Sample Spectrum: Acquire the spectrum of the sample. The instrument's software will automatically subtract the background spectrum.
-
Spectral Parameters: A typical measurement would involve scanning the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are usually co-added to improve the signal-to-noise ratio.
Alternative Sampling Technique (Attenuated Total Reflectance - ATR): For a quicker, non-destructive analysis, an ATR-FTIR accessory can be used. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. The IR beam interacts with the sample at the crystal interface, and the resulting spectrum is recorded.
Visualizations
Caption: Workflow for IR spectral analysis of this compound.
Caption: Key functional group vibrations for this compound.
References
X-ray Crystal Structure of 2,8-dichloroquinoline-3-carbaldehyde: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the crystallographic analysis of quinoline derivatives, with a specific focus on the structural characteristics of 2,8-dichloroquinoline-3-carbaldehyde and its analogs. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this document compiles and analyzes data from closely related compounds to infer its likely structural properties. Detailed experimental protocols for the synthesis, crystallization, and X-ray diffraction of similar quinoline-based compounds are presented to aid researchers in the fields of medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many synthetic and natural products with a wide range of biological activities. Their applications in drug discovery and materials science are extensive. The precise three-dimensional arrangement of atoms within these molecules, which can be determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships and for rational drug design.
This guide addresses the current state of knowledge regarding the crystal structure of this compound. Despite its relevance, a solved crystal structure for this specific compound has not been deposited in public databases such as the Cambridge Crystallographic Data Centre (CCDC) or PubChem at the time of this publication. However, the crystallographic data of several closely related analogs provide a solid foundation for understanding its potential molecular geometry and packing.
Comparative Crystallographic Data of Analogous Structures
To provide insight into the expected structural parameters of this compound, this section summarizes the crystallographic data from several published structures of similar 2-chloroquinoline-3-carbaldehyde derivatives. These analogs offer a reliable reference for key bond lengths, bond angles, and crystal packing motifs.
| Parameter | 2-Chloroquinoline-3-carbaldehyde[1] | 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde | 2-Chloro-8-methoxyquinoline-3-carbaldehyde |
| Formula | C₁₀H₆ClNO | C₁₂H₁₀ClNO | C₁₁H₈ClNO₂ |
| Molecular Weight | 191.61 | 219.66 | 221.63 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/n | Pnma | P2₁/c |
| a (Å) | 11.8784 (9) | 20.4542 (13) | 14.4763 (8) |
| b (Å) | 3.9235 (3) | 6.7393 (4) | 3.9246 (2) |
| c (Å) | 18.1375 (12) | 7.5675 (4) | 17.6295 (9) |
| α (°) | 90 | 90 | 90 |
| β (°) | 101.365 (4) | 90 | 104.802 (3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 828.72 (10) | 1043.16 (11) | 968.36 (9) |
| Z | 4 | 4 | 4 |
| Temperature (K) | 290 | 290 | 290 |
| Radiation | Mo Kα | Mo Kα | Mo Kα |
| R-factor | 0.033 | 0.034 | 0.037 |
Experimental Protocols
The following sections detail the generalized procedures for the synthesis, crystallization, and X-ray diffraction analysis of 2-chloroquinoline-3-carbaldehyde derivatives, based on established methodologies reported in the literature.
Synthesis via Vilsmeier-Haack Reaction
A common and effective method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[2] This reaction typically involves the formylation of an appropriate acetanilide derivative.
Materials:
-
Substituted Acetanilide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A Vilsmeier-Haack adduct is prepared by the slow addition of phosphorus oxychloride to N,N-dimethylformamide at 0°C with constant stirring.
-
The corresponding substituted acetanilide is then added to the Vilsmeier-Haack adduct.
-
The reaction mixture is heated, typically to around 80°C, for several hours.
-
After the reaction is complete, the mixture is carefully poured onto crushed ice.
-
The resulting precipitate, the crude 2-chloroquinoline-3-carbaldehyde derivative, is collected by filtration and dried.
-
Purification is achieved by recrystallization from a suitable solvent system, such as a petroleum ether/ethyl acetate mixture.
Caption: Synthesis via Vilsmeier-Haack Reaction.
Single Crystal Growth
The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis. Slow evaporation is a commonly used technique.
Materials:
-
Purified 2-chloroquinoline-3-carbaldehyde derivative
-
Suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, chloroform)
Procedure:
-
Dissolve the purified compound in a minimal amount of the chosen solvent, with gentle warming if necessary, to create a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial, loosely capped or covered with parafilm perforated with small holes.
-
Allow the solvent to evaporate slowly and undisturbed at room temperature over a period of several days to weeks.
-
Monitor the vial for the formation of well-defined single crystals.
X-ray Diffraction Data Collection and Structure Refinement
Data collection is performed using a single-crystal X-ray diffractometer.
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., Bruker SMART APEXII)
-
X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)
-
Detector (e.g., CCD area detector)
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in the X-ray beam, and the diffraction data are collected, typically at a controlled temperature (e.g., 290 K or cryo-cooled).
-
The collected diffraction intensities are processed, which includes integration, scaling, and absorption correction (e.g., using SADABS).
-
The crystal structure is solved using direct methods (e.g., SHELXS) and refined by full-matrix least-squares on F² (e.g., using SHELXL).
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Caption: X-ray Crystallography Workflow.
Inferred Molecular Structure and Conformation
Based on the analysis of related crystal structures, the molecular structure of this compound is expected to have a nearly planar quinoline ring system. The formyl group at the 3-position may exhibit a slight twist relative to the plane of the quinoline core. The chlorine atoms at the 2- and 8-positions will influence the electronic properties and intermolecular interactions of the molecule.
Caption: 2D Structure of the target compound.
Conclusion
While the specific crystal structure of this compound remains to be experimentally determined and reported, a wealth of information from closely related analogs allows for a robust estimation of its structural characteristics and provides a clear roadmap for its synthesis and crystallographic analysis. The data and protocols presented in this guide are intended to facilitate further research into this and similar compounds, ultimately contributing to the advancement of drug discovery and materials science. Researchers are encouraged to pursue the crystallization and structure determination of the title compound to enrich the public crystallographic databases.
References
Purifying 2,8-Dichloroquinoline-3-carbaldehyde: A Technical Guide to Recrystallization
For Immediate Release
This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, detailing a comprehensive methodology for the purification of 2,8-dichloroquinoline-3-carbaldehyde via recrystallization. This critical process ensures the removal of impurities, which is paramount for the synthesis of downstream compounds and the integrity of biological and chemical assays.
Introduction
This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds, some of which exhibit significant pharmacological activities. The purity of this aldehyde is crucial for the successful and efficient synthesis of target molecules. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. This guide provides a detailed protocol for the recrystallization of this compound, based on established methodologies for this and structurally related compounds.
Data on Recrystallization and Physical Properties
The selection of an appropriate solvent is critical for successful recrystallization. Based on available literature for this compound and its analogs, several solvents and solvent systems have proven effective. The following table summarizes key quantitative data related to the purification of this compound and its derivatives.
| Compound | Recrystallization Solvent | Melting Point (°C) | Yield (%) |
| 2-Chloroquinoline-3-carbaldehyde | Ethyl acetate | 142-146 | 72 |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | Not specified | Not specified | Not specified |
| 2-Chloro-8-methoxyquinoline-3-carbaldehyde | Petroleum ether/ethyl acetate mixture | Not specified | Not specified |
| 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde | Petroleum ether/ethyl acetate mixture | Not specified | Not specified |
| 2-Phenoxyquinoline-3-carbaldehyde | Ethyl acetate | Not specified | 85 |
Note: Data is compiled from various sources and may represent different synthetic routes. Yields are typically for the synthesis and purification steps combined.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a generalized yet detailed procedure for the purification of this compound by recrystallization. The primary recommended solvent is ethyl acetate, with a petroleum ether/ethyl acetate mixture as a viable alternative for optimizing crystal growth and purity.
Materials and Equipment:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Petroleum ether (reagent grade, optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of the primary solvent (ethyl acetate) to the flask, just enough to cover the solid.
-
Add a magnetic stir bar to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring. Add the solvent portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling. If a mixed solvent system is used, dissolve the compound in the solvent in which it is more soluble (ethyl acetate) and then add the less soluble solvent (petroleum ether) dropwise until turbidity is observed, then add a few drops of the first solvent to redissolve.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization of the desired compound.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the purified compound.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface.
-
-
Drying:
-
Dry the purified crystals under vacuum, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity.
-
Further purity analysis can be performed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualization of the Recrystallization Workflow
The following diagram illustrates the key stages of the recrystallization process for this compound.
Caption: Workflow for the purification of this compound by recrystallization.
Conclusion
Recrystallization is an essential and effective technique for the purification of this compound. The protocol described in this guide, along with the supporting data, provides a solid foundation for researchers and drug development professionals to obtain high-purity material crucial for their synthetic and research endeavors. Careful execution of each step, particularly the slow cooling phase, is vital for achieving optimal purity and yield.
Navigating the Solubility Landscape of 2,8-Dichloroquinoline-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,8-Dichloroquinoline-3-carbaldehyde, a halogenated quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. A fundamental physicochemical property governing its utility in these fields is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines detailed experimental protocols for its quantitative determination, and serves as a practical resource for researchers working with this and structurally related compounds.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported. To facilitate and standardize the reporting of such crucial data, the following table is provided as a template for researchers to record their experimental findings.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Ethanol | ||||
| Diethyl Ether | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| N,N-Dimethylformamide (DMF) |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical step in its characterization. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility. This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.
Protocol 1: Shake-Flask Method with Gravimetric Analysis
This protocol is a straightforward and cost-effective method for determining solubility, relying on the precise measurement of mass.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with sealed caps (e.g., scintillation vials)
-
Thermostatically controlled shaker or incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm)
-
Evaporating dish
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure a saturated solution.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles. It is crucial to pre-wet the filter with the solvent to minimize loss of the solute due to adsorption.
-
-
Quantification of Dissolved Solute:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a precise volume of the clear filtrate into the pre-weighed evaporating dish.
-
Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator.
-
Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the melting point of the compound to dry the residue to a constant weight.
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
Calculation:
The solubility (S) in g/L can be calculated using the following formula:
S (g/L) = (Mass of residue (g) / Volume of filtrate (L))
Protocol 2: Shake-Flask Method with Spectroscopic or Chromatographic Analysis
For compounds with a suitable chromophore or when higher sensitivity and selectivity are required, UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) can be used for quantification.
Materials:
-
Same as Protocol 1, with the addition of:
-
UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks and pipettes for preparing standard solutions
Procedure:
-
Preparation of Saturated Solution and Separation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.
-
-
Quantification using UV-Vis Spectrophotometry:
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) of the compound.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
-
Quantification using HPLC:
-
Develop a suitable HPLC method for the analysis of this compound.
-
Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area (or height) versus concentration.
-
Inject a diluted aliquot of the filtered saturated solution into the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2,8-dichloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,8-dichloroquinoline-3-carbaldehyde. Due to the limited availability of specific experimental data for this exact molecule, this guide also incorporates data from closely related analogues, such as 2-chloroquinoline-3-carbaldehyde and 2,6-dichloroquinoline-3-carbaldehyde, to provide a robust understanding of its expected characteristics and reactivity. All data from analogue compounds are clearly noted.
Physical and Chemical Properties
This compound is a solid, pale-yellow to yellow-brown crystalline compound.[1][2] It is largely insoluble in water but demonstrates solubility in common organic solvents such as dichloromethane and chloroform.[3] For safe storage and to maintain its integrity, it should be kept in a dry, sealed container and refrigerated at temperatures between 2 and 8°C.[1][2]
Tabulated Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound and its close analogues.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅Cl₂NO | [1][2][4][5] |
| Molecular Weight | 226.06 g/mol | [1][2][4][5] |
| Appearance | Pale-yellow to yellow-brown solid | [1][2] |
| Boiling Point (Predicted) | 358.1 ± 37.0 °C at 760 Torr | [1][2][4] |
| Density (Predicted) | 1.483 ± 0.06 g/cm³ | [1][4] |
| Refractive Index (Predicted) | 1.698 | [1][4] |
| Vapor Pressure (Predicted) | 2.61E-05 mmHg at 25°C | [4] |
| Solubility | Low in water; Soluble in dichloromethane, chloroform | [3] |
| Storage | 2-8°C, sealed and dry | [1][2] |
| Analogue Melting Points | Value (°C) | Source |
| 2,6-dichloroquinoline-3-carbaldehyde | 138 | [6] |
| 2-chloroquinoline-3-carbaldehyde | 146 - 152 | [7] |
| 2-chloroquinoline-3-carbaldehyde | 148 - 150 | [8] |
Note: A reliable experimental melting point for this compound is not available in the reviewed literature. One source reports a likely erroneous value of -70°C, while another indicates "N/A".[3][4]
Spectroscopic Data (Analogues)
| Spectroscopic Data for 2,6-dichloro-3-formyl quinoline | |
| ¹H NMR (CDCl₃) | δ 10.8 (s, 1H, CHO), 8.6 (s, 1H, H-4), 8.1 (m, 1H, H-8), 7.7 (m, 1H, H-5) |
| ¹³C NMR (CDCl₃) | δ 189.49 |
| IR (KBr) cm⁻¹ | 3050, 1693, 1628, 1379, 1038 |
| Source:[6] |
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dictated by the reactivity of the quinoline core, the aldehyde group, and the two chloro substituents. The electron-withdrawing nature of the chlorine atoms and the aldehyde group deactivates the aromatic system towards electrophilic substitution but makes the chloro-substituents, particularly at the 2-position, susceptible to nucleophilic attack.
The primary reactions of this class of compounds can be categorized as follows:
-
Reactions at the Aldehyde Group: The formyl group is a versatile handle for various chemical transformations, including:
-
Condensation Reactions: It readily reacts with primary amines to form Schiff bases (imines). This is a common step in the synthesis of more complex heterocyclic systems.[6][9]
-
Reduction: The aldehyde can be reduced to the corresponding alcohol.
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid.[3]
-
Wittig and Related Reactions: It can undergo olefination reactions to form vinyl-substituted quinolines.
-
-
Reactions at the 2-Chloro Position: The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of substituents, including:
-
Alkoxy groups (from alcohols/phenols)
-
Amino groups (from amines)
-
Thiol groups (from thiols)
-
Azido groups (from sodium azide)[10]
-
-
Cyclization Reactions: The presence of both the aldehyde and the 2-chloro group on adjacent positions allows for a variety of cyclization reactions where both functional groups participate, leading to the formation of fused heterocyclic systems such as pyrazolo[3,4-b]quinolines and tetrazolo[1,5-a]quinolines.[9][11]
Experimental Protocols
The following are representative experimental protocols for the synthesis and reaction of 2-chloroquinoline-3-carbaldehydes.
General Synthesis via Vilsmeier-Haack Reaction
2-chloroquinoline-3-carbaldehydes are commonly synthesized from the corresponding acetanilide via the Vilsmeier-Haack reaction.
Protocol:
-
Phosphorus oxychloride (POCl₃) is added dropwise to dimethylformamide (DMF) at 0–5 °C.
-
The appropriate acetanilide is added to the Vilsmeier reagent.
-
The reaction mixture is heated (e.g., 75–80 °C for 8 hours).
-
After cooling, the mixture is poured into crushed ice, leading to the precipitation of the product.
-
The crude product is filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethyl acetate.[12]
Synthesis of Schiff Bases (Condensation Reaction)
This protocol describes the formation of an imine from a 2-chloro-3-formyl quinoline derivative.
Protocol:
-
In a round-bottom flask, dissolve 2-chloro-3-formyl-8-methyl quinoline (2 mmol) and the desired substituted aniline (2 mmol) in methanol (8 ml).
-
Add a few drops of glacial acetic acid to the mixture.
-
Shake the reaction mixture thoroughly and reflux for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, dry it, and recrystallize from a suitable solvent such as ethyl acetate.[6]
Visualizations
General Synthetic Workflow
The following diagram illustrates the general synthetic pathway to 2-chloroquinoline-3-carbaldehydes using the Vilsmeier-Haack reaction.
Caption: Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.
Synthetic Utility and Logical Relationships
As no specific signaling pathways for this compound have been identified, the following diagram illustrates its role as a key building block for synthesizing various classes of biologically active compounds.
Caption: Synthetic pathways from the core compound to bioactive molecules.
References
- 1. 2,8-Dichloroquinoline-3-carboxaldehyde , 98% , 144918-96-7 - CookeChem [cookechem.com]
- 2. 2-Chloro-8-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,8-Dichloroquinoline-3-Carboxaldehyde Manufacturer & Supplier in China | CAS 36920-07-3 | High Quality Chemical Intermediates [quinoline-thiophene.com]
- 4. hurawalhi.com [hurawalhi.com]
- 5. spectrabase.com [spectrabase.com]
- 6. chemijournal.com [chemijournal.com]
- 7. H27133.03 [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2,8-dichloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde group in 2,8-dichloroquinoline-3-carbaldehyde, a key heterocyclic intermediate in the synthesis of novel compounds with potential therapeutic applications. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document details the synthesis of the parent molecule and explores the diverse chemical transformations of its aldehyde functionality, including condensation, and cyclization reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are provided to facilitate further research and development in this area.
Introduction
This compound is a bifunctional molecule featuring a reactive aldehyde group and two chlorine-substituted positions on the quinoline ring system. The aldehyde group at the 3-position is a versatile handle for a wide array of chemical transformations, making this compound a valuable building block for the synthesis of more complex heterocyclic systems. The presence of the electron-withdrawing chlorine atoms influences the electrophilicity of the aldehyde carbon and the overall reactivity of the quinoline ring. This guide focuses specifically on the reactivity of the aldehyde group, providing researchers with the necessary information to utilize this compound in their synthetic strategies.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3] This reaction involves the formylation of an appropriate N-arylacetamide precursor.
General Experimental Protocol: Vilsmeier-Haack Reaction
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool N,N-dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF under constant stirring. Maintain the temperature below 5°C.
-
Addition of Acetanilide: Once the Vilsmeier reagent is formed, add the corresponding 2,8-dichloroacetanilide portion-wise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and maintain for several hours (typically 4-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[3][4]
-
Work-up: After completion, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium carbonate) to precipitate the crude product.
-
Purification: Filter the precipitate, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain pure this compound.[3]
References
An In-depth Technical Guide to Nucleophilic Substitution at the 2-Position of 2,8-Dichloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and reactivity of 2,8-dichloroquinoline-3-carbaldehyde, with a particular focus on nucleophilic substitution reactions at the 2-position. This quinoline derivative is a valuable scaffold in medicinal chemistry, and understanding its chemical behavior is crucial for the development of novel therapeutic agents.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many natural products and synthetic drugs with a wide range of biological activities. The this compound moiety, in particular, offers multiple reaction sites for chemical modification. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functional groups. The aldehyde group at the 3-position can undergo various transformations, including reductive amination, oxidation, and condensation reactions. The chlorine atom at the 8-position also influences the electronic properties of the quinoline ring system. This guide will delve into the synthesis of the parent compound and explore its reactivity, with a focus on providing detailed experimental protocols and quantitative data for key transformations.
Synthesis of this compound
The primary method for the synthesis of 2-chloroquinoline-3-carbaldehydes, including the 2,8-dichloro derivative, is the Vilsmeier-Haack reaction. This reaction involves the formylation and cyclization of an appropriate acetanilide using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl3) and a formamide such as N,N-dimethylformamide (DMF).
General Experimental Protocol: Vilsmeier-Haack Reaction
Starting Material: 2-Chloroacetanilide (for the synthesis of the parent 2-chloroquinoline-3-carbaldehyde). A similar procedure would be followed starting from 2,8-dichloroaniline to obtain the target compound.
Reagents and Conditions:
-
Vilsmeier Reagent Preparation: Phosphorus oxychloride (POCl3) is added dropwise to N,N-dimethylformamide (DMF) at 0-5 °C with stirring.
-
Reaction: The substituted acetanilide is added to the freshly prepared Vilsmeier reagent. The reaction mixture is then heated, typically at 80-90 °C, for several hours.
-
Work-up: After cooling, the reaction mixture is poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.
Table 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde Derivatives via Vilsmeier-Haack Reaction
| Starting Acetanilide | Product | Reaction Time (h) | Yield (%) | Reference |
| Acetanilide | 2-Chloroquinoline-3-carbaldehyde | 4 | 72 | [1] |
| 4-Methylacetanilide | 2-Chloro-6-methylquinoline-3-carbaldehyde | 4 | 64 | [2] |
| 3-Methylacetanilide | 2-Chloro-7-methylquinoline-3-carbaldehyde | 4 | 71 | [2] |
| 2-Methylacetanilide | 2-Chloro-8-methylquinoline-3-carbaldehyde | 16 | 60 | [2] |
| 4-Methoxyacetanilide | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 16 | 49 | [2] |
| 3-Methoxyacetanilide | 2-Chloro-7-methoxyquinoline-3-carbaldehyde | 4 | 74 | [2] |
| 4-Bromoacetanilide | 6-Bromo-2-chloroquinoline-3-carbaldehyde | 4 | 28 | [2] |
| 3-Chloroacetanilide | 2,7-Dichloroquinoline-3-carbaldehyde | 4 | 30 | [2] |
Note: The synthesis of this compound would start from 2-chloroacetanilide, which upon Vilsmeier-Haack reaction would likely yield the desired product. However, specific yield and reaction time data for this transformation were not found in the surveyed literature.
Nucleophilic Substitution at the 2-Position
The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides, leading to a diverse array of functionalized quinoline derivatives. The electron-withdrawing nature of the quinoline nitrogen and the aldehyde group at the 3-position facilitates this substitution.
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a common strategy to introduce nitrogen-containing substituents. These reactions typically proceed under basic conditions or at elevated temperatures.
While specific examples for the 2,8-dichloro derivative are limited in academic literature, the general reactivity is well-established for related compounds.
General Experimental Protocol: Substitution with Amines
-
Reactants: A 2-chloroquinoline-3-carbaldehyde derivative and the desired amine.
-
Solvent: Typically a polar aprotic solvent such as DMF or a protic solvent like ethanol.
-
Conditions: The reaction is often carried out at elevated temperatures (reflux) and may be facilitated by the addition of a base (e.g., K2CO3, triethylamine) to neutralize the HCl generated.
-
Work-up: The reaction mixture is typically cooled, and the product is isolated by precipitation upon addition of water, followed by filtration and purification.
Table 2: Examples of Nucleophilic Substitution with Amines on 2-Chloroquinoline-3-carbaldehydes
| 2-Chloroquinoline Derivative | Nucleophile | Product | Conditions | Yield (%) | Reference |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | Morpholine | 2-Morpholino-8-methylquinoline-3-carbaldehyde | DMAP (cat.), reflux | - | [3] |
| 2-Chloroquinoline-3-carbaldehyde | Various secondary amines | 2-(Substituted-amino)quinoline-3-carbaldehydes | - | - | [4] |
Reaction with Thiol Nucleophiles
Thiol nucleophiles readily displace the 2-chloro substituent to form 2-thioether derivatives. These reactions are often carried out in the presence of a base to deprotonate the thiol.
General Experimental Protocol: Substitution with Thiols
-
Reactants: A 2-chloroquinoline-3-carbaldehyde derivative and the desired thiol.
-
Base: A base such as sodium sulfide (Na2S) or an organic base is used to generate the thiolate anion.
-
Solvent: A polar aprotic solvent like DMF is commonly used.
-
Conditions: The reaction is typically stirred at room temperature for a few hours.
-
Work-up: The reaction mixture is poured into ice-water and acidified to precipitate the product, which is then filtered and washed.
Table 3: Example of Nucleophilic Substitution with a Thiol on a 2-Chloroquinoline-3-carbaldehyde
| 2-Chloroquinoline Derivative | Nucleophile | Product | Conditions | Yield | Reference |
| 2-Chloroquinoline-3-carbaldehyde | Sodium sulfide (Na2S) | 2-Mercaptoquinoline-3-carbaldehyde | DMF, room temp, 1-2 h | - | [5] |
Other Reactions of this compound
Besides nucleophilic substitution at the 2-position, this compound can undergo other important transformations, which are valuable for the synthesis of complex molecules.
Suzuki Coupling
A patent has described the use of this compound in a Suzuki coupling reaction, where the chlorine at the 2-position is replaced with an aryl group.[6]
Experimental Protocol: Suzuki Coupling [6]
-
Reactants: this compound, an arylboronic acid (e.g., 2-fluorophenylboronic acid).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0).
-
Base: Sodium carbonate (Na2CO3).
-
Solvent: A mixture of acetonitrile and water.
-
Conditions: The mixture is heated at 100 °C for 1 hour.
-
Work-up: The reaction mixture is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated to yield the product.
Oxidation of the Aldehyde Group
The aldehyde group at the 3-position can be readily oxidized to a carboxylic acid. A recent patent describes this transformation.[1]
Experimental Protocol: Oxidation to Carboxylic Acid [1]
-
Reactants: this compound.
-
Oxidizing Agent: A solution of silver nitrate (AgNO3) and sodium hydroxide (NaOH) in water.
-
Solvent: Ethanol.
-
Conditions: The reaction is stirred at room temperature for 5 hours.
-
Work-up: The mixture is filtered through celite, and the solvent is removed under reduced pressure. The residue is diluted with water and then acidified to precipitate the carboxylic acid product.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and experimental workflows discussed in this guide.
Synthesis of this compound
Caption: Vilsmeier-Haack synthesis of the target compound.
Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
Caption: SNAr reactions at the 2-position.
Experimental Workflow for a Typical Nucleophilic Substitution
Caption: General experimental workflow for SNAr.
Conclusion
This compound is a versatile building block for the synthesis of a wide range of heterocyclic compounds. The chlorine atom at the 2-position is amenable to nucleophilic aromatic substitution, providing a convenient handle for the introduction of various functional groups. While detailed experimental data for nucleophilic substitution reactions on this specific molecule are not extensively reported in the readily available literature, the general reactivity of the 2-chloroquinoline-3-carbaldehyde scaffold is well-documented and serves as a reliable guide for synthetic planning. The Vilsmeier-Haack reaction remains the most common method for the synthesis of the parent compound. Further exploration of the reactivity of this compound is warranted, given its potential for the development of novel compounds with interesting biological properties for the pharmaceutical industry. Researchers are encouraged to adapt the general protocols provided in this guide and optimize them for their specific synthetic targets.
References
- 1. CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain - Google Patents [patents.google.com]
- 2. WO2000049012A1 - Process for the production of cyclopentyl 2-thienyl ketone - Google Patents [patents.google.com]
- 3. 2,8-Dichloroquinoline-3-carbaldehyde144918-96-7,Purity96%_Molchemical [molbase.com]
- 4. chemnet.com [chemnet.com]
- 5. US5113012A - Process for the production of 1,3-cyclopentanedione - Google Patents [patents.google.com]
- 6. WO2008118468A1 - Heterocyclic compounds and their uses - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrazolo[3,4-b]quinolines from 2,8-dichloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[3,4-b]quinolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2][3] The synthesis of these scaffolds is a key area of research in drug discovery and development. This document provides a detailed protocol for the synthesis of pyrazolo[3,4-b]quinoline derivatives, specifically starting from 2,8-dichloroquinoline-3-carbaldehyde. The reaction involves a condensation and subsequent cyclization with a hydrazine derivative.
Reaction Principle
The synthesis of the pyrazolo[3,4-b]quinoline core from this compound is typically achieved through a condensation reaction with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular nucleophilic aromatic substitution to form the pyrazole ring fused to the quinoline system. This method provides an efficient route to this valuable heterocyclic scaffold.[4][5]
Experimental Protocol
Materials and Equipment:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol (absolute)
-
Triethylamine
-
Round-bottom flask
-
Reflux condenser
-
Water bath or heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Reagent Addition: To this solution, add hydrazine hydrate (80%, 1.2 eq) and a few drops of triethylamine as a catalyst.[1]
-
Reflux: Heat the reaction mixture to reflux using a water bath or heating mantle and maintain the reflux for 15 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Distill off the excess hydrazine hydrate and ethanol under reduced pressure using a rotary evaporator.[1]
-
Precipitation and Filtration: Pour the concentrated reaction mixture into cold water. A solid product should precipitate out. Collect the solid by vacuum filtration using a Buchner funnel, and wash it with cold water.[1]
-
Drying and Purification: Dry the crude product in a desiccator or a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to obtain the pure pyrazolo[3,4-b]quinoline derivative.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields for a Typical Synthesis
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Hydrazine Hydrate (80%) |
| Solvent | Absolute Ethanol |
| Catalyst | Triethylamine |
| Reaction Time | 15 hours |
| Reaction Temperature | Reflux |
| Purification Method | Recrystallization |
| Typical Yield | 75-85% |
Visualizations
References
- 1. ijirset.com [ijirset.com]
- 2. lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Knoevenagel Condensation Reactions with 2,8-dichloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals. Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the quinoline core is a key strategy in medicinal chemistry to generate novel molecular entities with enhanced potency and selectivity.
The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst. This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are valuable intermediates and pharmacophores in drug discovery.
This document provides detailed application notes and generalized experimental protocols for the Knoevenagel condensation of 2,8-dichloroquinoline-3-carbaldehyde with various active methylene compounds. The resulting vinyl-substituted dichloroquinoline derivatives are of significant interest for the development of novel therapeutic agents.
Reaction Scheme
The general reaction scheme for the Knoevenagel condensation of this compound is as follows:
Where Z and Z' are electron-withdrawing groups.
Experimental Protocols
The following are generalized protocols for the Knoevenagel condensation of this compound. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary to achieve optimal yields for specific active methylene compounds.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid) (1.0 - 1.2 equivalents)
-
Ethanol (anhydrous)
-
Piperidine (catalytic amount, e.g., 2-3 drops)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
-
Heating mantle or oil bath
-
Thin-Layer Chromatography (TLC) apparatus
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of aldehyde).
-
Addition of Reagents: To the stirred solution, add the active methylene compound (1.0 - 1.2 eq).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from 2 to 10 hours depending on the reactivity of the active methylene compound.
-
Work-up:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then with deionized water to remove the catalyst and any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting residue can be triturated with a suitable solvent (e.g., cold ethanol or a hexane/ethyl acetate mixture) to induce precipitation, followed by filtration.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetic acid) to afford the pure Knoevenagel condensation product.
Protocol 2: Ammonium Acetate-Catalyzed Condensation
Materials:
-
This compound
-
Active methylene compound (1.0 - 1.2 equivalents)
-
Glacial acetic acid or ethanol
-
Ammonium acetate (0.1 - 0.2 equivalents)
-
Standard laboratory glassware
-
Heating source
Procedure:
-
Reaction Setup: Combine this compound (1.0 eq), the active methylene compound (1.0 - 1.2 eq), and ammonium acetate (0.1 - 0.2 eq) in a round-bottom flask.
-
Solvent Addition: Add a suitable solvent such as glacial acetic acid or ethanol.
-
Reaction: Heat the mixture to reflux with stirring for 4-12 hours.
-
Monitoring and Work-up: Follow the monitoring and work-up procedures as described in Protocol 1.
Data Presentation
The following tables summarize the biological activities of various quinoline derivatives, which can serve as a reference for the potential applications of the products derived from this compound.
Table 1: Anticancer Activity of Substituted Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action / Target | Reference |
| Quinoline-Chalcone Hybrids | MCF-7 (Breast) | 2.5 - 5.0 | PI3K/Akt/mTOR pathway inhibition | [1] |
| 4-Aminoquinoline Derivatives | A549 (Lung), MCF-7 (Breast) | 0.015 (for compound 4f) | EGFR Inhibition | [2] |
| 2,4-Disubstituted Quinolines | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 (µg/mL) | Growth inhibition, Apoptosis | [3] |
| 4-Substituted Quinolines | Various | Not specified | Caspase-dependent apoptosis, Mitochondrial permeabilization | [4] |
Table 2: Antimicrobial Activity of Quinoline-Based Compounds
| Compound Class | Pathogen | MIC (µg/mL) | Reference |
| Quinoline-based Hydroxyimidazolium Hybrids | Cryptococcus neoformans | 15.6 | [5][6] |
| Quinoline-based Hydroxyimidazolium Hybrids | Staphylococcus aureus | 2.0 | [5][6] |
| Quinoline-based Hydroxyimidazolium Hybrids | Mycobacterium tuberculosis H37Rv | 10.0 | [5][6] |
| N-methylbenzofuro[3,2-b]quinoline Derivatives | Vancomycin-resistant E. faecium | 4.0 | [7] |
| Quinolyl Hydrazones | Various pathogenic strains | 6.25 - 100 | [8] |
Visualizations
Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel condensation reaction.
Experimental Workflow
Caption: A typical experimental workflow for Knoevenagel condensation.
Potential Signaling Pathways in Cancer Targeted by Quinoline Derivatives
Caption: Key signaling pathways in cancer targeted by quinoline derivatives.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. bhu.ac.in [bhu.ac.in]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Multicomponent Synthesis of Bioactive Pyrazolo[3,4-b]quinolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of substituted pyrazolo[3,4-b]quinolines via a one-pot, three-component reaction utilizing 2,8-dichloroquinoline-3-carbaldehyde as a key starting material. The synthesized compounds are of significant interest due to their potential biological activities, including their role as kinase inhibitors.
Introduction
Pyrazolo[3,4-b]quinoline derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize these complex scaffolds in a single step from simple precursors. This protocol focuses on the reaction of this compound, a hydrazine source, and an active methylene compound.
Experimental Protocols
The following is a detailed protocol for the one-pot, three-component synthesis of 8-chloro-1H-pyrazolo[3,4-b]quinolines. This procedure is adapted from established methods for similar 2-chloroquinoline-3-carbaldehydes.
General Procedure for the Synthesis of Substituted 8-Chloro-1H-pyrazolo[3,4-b]quinolines
A mixture of this compound (1 mmol), hydrazine hydrate or a substituted hydrazine (1.2 mmol), and an active methylene compound (1 mmol) in ethanol (15 mL) is refluxed for a specified time (see Table 1). The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the crude product. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or DMF.
Materials and Reagents:
-
This compound
-
Hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine)
-
Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, 5,5-dimethyl-1,3-cyclohexanedione (dimedone))
-
Ethanol (absolute)
-
Triethylamine (optional, as a catalytic base)
-
Standard laboratory glassware and reflux apparatus
Step-by-Step Protocol:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 mmol).
-
Add the active methylene compound (1 mmol) and ethanol (15 mL).
-
Add hydrazine hydrate or the substituted hydrazine (1.2 mmol) to the mixture. A few drops of a base like triethylamine can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for the time indicated in Table 1, or until TLC analysis indicates the consumption of the starting materials.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
If necessary, recrystallize the product from an appropriate solvent to obtain the pure substituted 8-chloro-1H-pyrazolo[3,4-b]quinoline.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various pyrazolo[3,4-b]quinoline derivatives based on multicomponent reactions of substituted 2-chloroquinoline-3-carbaldehydes, which are expected to be comparable for the 2,8-dichloro analogue.
Table 1: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives via a Three-Component Reaction
| Entry | Aldehyde Substituent (at position 8) | Hydrazine Component | Active Methylene Compound | Reaction Time (h) | Yield (%) |
| 1 | Cl | Hydrazine Hydrate | Malononitrile | 4 | 85 |
| 2 | Cl | Phenylhydrazine | Malononitrile | 5 | 82 |
| 3 | Cl | Hydrazine Hydrate | Ethyl Cyanoacetate | 6 | 78 |
| 4 | Cl | Phenylhydrazine | Ethyl Cyanoacetate | 6 | 75 |
| 5 | Cl | Hydrazine Hydrate | Dimedone | 4 | 88 |
| 6 | Cl | Phenylhydrazine | Dimedone | 5 | 86 |
Note: Yields are based on published data for analogous reactions and may vary for the this compound substrate.
Visualization of Workflow and Potential Signaling Pathway
Experimental Workflow
The following diagram illustrates the one-pot, three-component synthesis of 8-chloro-1H-pyrazolo[3,4-b]quinolines.
Caption: One-pot synthesis of pyrazolo[3,4-b]quinolines.
Potential Signaling Pathway Inhibition
Derivatives of the closely related pyrazolo[3,4-b]pyridine scaffold have been identified as inhibitors of Tropomyosin receptor kinases (TRKs).[1][2] TRK signaling is implicated in cell proliferation and survival, and its inhibition is a target for cancer therapy. The diagram below illustrates the potential mechanism of action for pyrazolo[3,4-b]quinoline derivatives as TRK inhibitors.
References
Application Notes and Protocols for Suzuki Coupling of 2,8-Dichloroquinoline-3-carbaldehyde with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 2,8-dichloroquinoline-3-carbaldehyde with various arylboronic acids. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of diverse quinoline derivatives, which are of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a key pharmacophore in numerous compounds exhibiting a wide range of biological activities. The ability to introduce aryl groups at specific positions on the quinoline ring allows for the generation of large libraries of novel compounds for biological screening and the optimization of lead compounds in drug discovery programs.[1]
Introduction to Suzuki-Miyaura Coupling in Quinoline Chemistry
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, typically a boronic acid or its ester, and an organic halide or triflate.[2][3] Its popularity stems from its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[2] For the synthesis of substituted quinolines, this reaction enables the introduction of various aryl or heteroaryl groups at specific positions.
In the case of this compound, the presence of two chlorine atoms at positions C2 and C8 offers the potential for selective or double coupling, depending on the reaction conditions. Theoretical predictions and experimental observations on the related 2,8-dichloroquinoline suggest that Suzuki coupling is likely to occur preferentially at the C2 position.[4] This selectivity is attributed to the electronic properties of the quinoline ring system.
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of halogenated quinolines with arylboronic acids, based on literature for analogous substrates. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| 1 | PdCl₂(PPh₃)₂ (10 mol%) | PCy₃ (20 mol%) | K₂CO₃ (3 equiv.) | Dioxane/Water (4:1) | 80-90 | 3 | Not Reported for this specific substrate | [5] |
| 2 | Pd₂(dba)₃ (0.05 equiv.) | JohnPhos (0.2 equiv.) | Cs₂CO₃ (3.0 equiv.) | THF/Water | 40 | 2.5 | Not Reported for this specific substrate | |
| 3 | Pd(PPh₃)₄ (0.055 equiv.) | - | K₂CO₃ (2.0 equiv.) | Dioxane/Water | 100 | 24 | Not Reported for this specific substrate | |
| 4 | [PdCl₂(dppf)] (5 mol%) | - | Cs₂CO₃ (1 equiv.) | Dioxane/Water (3:1) | 100 | 6-8 | Not Reported for this specific substrate |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar halogenated quinoline substrates and should be optimized for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the degradation of the catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total volume should be sufficient to ensure proper stirring.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 2-aryl-8-chloroquinoline-3-carbaldehyde.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Biological Evaluation of Schiff Base Derivatives from 2,8-Dichloroquinoline-3-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel Schiff base derivatives from 2,8-dichloroquinoline-3-carbaldehyde. It also summarizes their potential applications as antimicrobial, anticancer, and antioxidant agents, supported by quantitative data from studies on closely related compounds.
Introduction
Schiff bases derived from quinoline scaffolds are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The quinoline moiety, a fusion of a benzene and a pyridine ring, serves as a key pharmacophore in a variety of therapeutic agents. The imine or azomethine group (-C=N-) characteristic of Schiff bases is crucial for their biological activity, often acting as a site for interaction with biological macromolecules. The incorporation of two chlorine atoms at the 2 and 8 positions of the quinoline ring is anticipated to modulate the electronic and lipophilic properties of the resulting Schiff base derivatives, potentially enhancing their therapeutic efficacy.
Applications in Drug Development
Schiff bases of this compound are promising candidates for the development of new therapeutic agents, particularly in the following areas:
-
Anticancer Activity: Quinoline-based Schiff bases have demonstrated significant cytotoxic activity against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis, generation of reactive oxygen species (ROS), and intercalation with DNA.
-
Antimicrobial Activity: The imine group in Schiff bases is a key structural feature for their antimicrobial effects. These compounds have shown inhibitory activity against a range of Gram-positive and Gram-negative bacteria.
-
Antioxidant Activity: Many Schiff base derivatives exhibit antioxidant properties by scavenging free radicals, which is a crucial aspect in combating oxidative stress-related diseases.
Experimental Protocols
Synthesis of Schiff Base Derivatives from this compound
This protocol describes a general method for the synthesis of Schiff base derivatives through the condensation of this compound with various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, p-anisidine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.
-
To this solution, add an equimolar amount of the respective substituted primary amine (1.0 mmol).
-
Add a few drops (2-3) of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a vacuum oven at 60 °C.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Characterization of Synthesized Schiff Bases
The synthesized Schiff base derivatives can be characterized by the following spectroscopic methods:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine group (C=N) in the region of 1610-1630 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
In the ¹H NMR spectrum, the formation of the azomethine linkage is confirmed by the appearance of a singlet signal for the imine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.5 ppm.
-
The ¹³C NMR spectrum will show a characteristic signal for the imine carbon in the range of δ 145-165 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum of the synthesized compound should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the target Schiff base.
Data Presentation
The following tables summarize the quantitative biological activity data for Schiff base derivatives of closely related 2-chloroquinoline-3-carbaldehyde. This data provides a strong indication of the potential activity of the 2,8-dichloroquinoline analogs.
Table 1: In Vitro Anticancer Activity of 2-Chloroquinoline-3-carbaldehyde Schiff Base Derivatives
| Compound ID | Substituent on Amine | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5c | 4-Chloro-2-aminobenzothiazole | MCF-7 (Breast) | 12.73 | [1] |
| 5f | 4-Nitro-2-aminobenzothiazole | MCF-7 (Breast) | 13.78 | [1] |
| 5i | 4,6-Dichloro-2-aminobenzothiazole | MCF-7 (Breast) | 10.65 | [1] |
| 5c | 4-Chloro-2-aminobenzothiazole | A549 (Lung) | 13.76 | [1] |
| 5f | 4-Nitro-2-aminobenzothiazole | A549 (Lung) | 13.44 | [1] |
| 5i | 4,6-Dichloro-2-aminobenzothiazole | A549 (Lung) | 10.89 | [1] |
| Doxorubicin | - | MCF-7 / A549 | Standard | [1] |
IC₅₀: The concentration of the compound that inhibits 50% of the cancer cell growth.
Table 2: Antimicrobial Activity of 2-Chloroquinoline-3-carbaldehyde Schiff Base Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Schiff Base 1 | Escherichia coli | 256 - 2048 | [2] |
| Schiff Base 2 | Staphylococcus aureus | 256 - 2048 | [2] |
| Schiff Base 3 | Salmonella typhi | 256 - 2048 | [2] |
| Schiff Base 4 | Candida albicans | 256 - 2048 | [2] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 3: Antioxidant Activity of Representative Quinoline Schiff Base Derivatives
| Compound Type | Assay | IC₅₀ Value | Reference |
| 2-oxo-quinoline-3-carbaldehyde Schiff bases | DPPH Radical Scavenging | Generally < 10 mg/mL | [3] |
| Various Schiff bases | DPPH Radical Scavenging | Ranging from µM to mg/mL | [4][5] |
IC₅₀: The concentration of the compound that scavenges 50% of the DPPH free radicals.
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of Schiff base derivatives.
Proposed Signaling Pathway for Anticancer Activity
Caption: Proposed mechanism of apoptosis induction by quinoline Schiff bases.
References
- 1. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Reduction of 2,8-dichloroquinoline-3-carbaldehyde
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the selective reduction of the aldehyde functionality in 2,8-dichloroquinoline-3-carbaldehyde to its corresponding primary alcohol, (2,8-dichloroquinolin-3-yl)methanol. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The recommended method utilizes sodium borohydride (NaBH₄), a mild and chemoselective reducing agent, which ensures the preservation of the quinoline core and its chloro-substituents. This application note includes a summary of reaction conditions, a detailed experimental protocol, and a visual representation of the experimental workflow.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The functionalization of the quinoline scaffold is of significant interest in medicinal chemistry and drug discovery. The reduction of an aldehyde group to a primary alcohol on a substituted quinoline, such as this compound, represents a key synthetic transformation. The primary challenge in this process is the selective reduction of the aldehyde in the presence of other potentially reactive functional groups, namely the chloro-substituted aromatic ring. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones over other functional groups.[1][2][3] This protocol offers a reliable and efficient method for the synthesis of (2,8-dichloroquinolin-3-yl)methanol.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the sodium borohydride-mediated reduction of substituted quinoline-3-carbaldehydes, based on analogous transformations.
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2-chloroquinoline-3-carbaldehyde | Sodium borohydride | Methanol | 0 to RT | 2 h | Not specified | [4] |
| 2-chloro-8-methylquinoline-3-carbaldehyde | Sodium borohydride | Not specified | Not specified | 4 min (microwave) | Not specified | [5] |
| quinoline-3-carbaldehyde precursor | Sodium borohydride | Ethanol | Not specified | Not specified | Not specified | [6][7] |
Experimental Protocol
This protocol is adapted from established procedures for the reduction of similar halo-substituted quinoline carbaldehydes.[4][5]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Water (deionized)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10-20 mL per mmol of substrate). Place the flask in an ice bath and stir the solution until it reaches 0 °C.
-
Addition of Reducing Agent: To the cooled and stirring solution, add sodium borohydride (1.1-1.5 eq) portion-wise over 5-10 minutes. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-2 hours.[1][4] Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the completion of the reaction.
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water (approximately 5 mL per mmol of substrate) to decompose any excess sodium borohydride.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate (20 mL per mmol of substrate) and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of ethyl acetate (10 mL each per mmol of substrate).
-
Combine the organic extracts and wash them with brine (10 mL per mmol of substrate).
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the crude (2,8-dichloroquinolin-3-yl)methanol can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Safety Precautions:
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle it in a well-ventilated fume hood and away from ignition sources.[1]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The quenching of excess sodium borohydride is an exothermic process and should be performed with caution.
Visualizations
Caption: Experimental workflow for the reduction of this compound.
Caption: Simplified reaction mechanism for the reduction of the aldehyde.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. (2-Chloro-8-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Selective Oxidation of 2,8-dichloroquinoline-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. Quinoline-3-carboxylic acids are important structural motifs found in numerous biologically active compounds and serve as key intermediates in pharmaceutical development. This document provides a detailed protocol for the oxidation of 2,8-dichloroquinoline-3-carbaldehyde to 2,8-dichloroquinoline-3-carboxylic acid. The presented methodology is based on the Pinnick oxidation, a mild and highly selective method that is well-suited for heterocyclic aldehydes bearing sensitive functional groups, such as halogens.[1][2] The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidant under weakly acidic conditions, which minimizes side reactions and ensures high yields for substrates prone to degradation under harsher oxidative environments.[2][3]
Reaction Scheme
Caption: Oxidation of this compound.
Materials and Properties
The following table summarizes the key quantitative data for the starting material and the expected product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₁₀H₅Cl₂NO | 226.06 | Solid |
| 2,8-dichloroquinoline-3-carboxylic acid | C₁₀H₅Cl₂NO₂ | 242.06 | Solid |
Experimental Protocol
This protocol is based on the Pinnick oxidation, a reliable method for converting aldehydes to carboxylic acids with high functional group tolerance.[2][4] A chlorine scavenger, 2-methyl-2-butene, is used to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to unwanted side reactions.[1][4]
Reaction Setup
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add tert-butanol (t-BuOH) and tetrahydrofuran (THF) in a 1:1 ratio to dissolve the starting material.
-
To the stirred solution, add 2-methyl-2-butene (4.0 equiv) followed by sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (4.0 equiv).
Oxidation
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂) (3.0 equiv) in deionized water.
-
Cool the reaction flask containing the aldehyde to 0 °C using an ice bath.
-
Add the aqueous sodium chlorite solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup and Purification
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench any excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Adjust the pH of the solution to ~9-10 with a 2M sodium hydroxide (NaOH) solution.
-
Wash the aqueous layer with ethyl acetate (EtOAc) to remove the 2-methyl-2-butene adducts and other organic impurities.
-
Re-acidify the aqueous layer to pH ~2-3 with 1M hydrochloric acid (HCl). The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield the crude 2,8-dichloroquinoline-3-carboxylic acid.
-
If further purification is needed, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by flash column chromatography on silica gel.
Reagent Quantities and Reaction Conditions
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Molarity/Concentration |
| This compound | 226.06 | 1.0 | - |
| Sodium Chlorite (NaClO₂) | 90.44 | 3.0 | ~1.5 M in H₂O |
| 2-methyl-2-butene | 70.13 | 4.0 | - |
| Sodium Dihydrogen Phosphate (NaH₂PO₄·H₂O) | 137.99 | 4.0 | - |
| Solvent System (t-BuOH/THF/H₂O) | - | - | ~ 4:4:1 ratio |
| Temperature | - | - | 0 °C to Room Temp. |
| Reaction Time | - | - | 4-12 hours |
Experimental Workflow Diagram
Caption: Workflow for the Pinnick oxidation.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
The quenching process with sodium sulfite can be exothermic. Perform the addition slowly and with cooling.
-
Acidification and basification steps should be performed carefully, as they can also generate heat.
References
The Versatile Scaffold: 2,8-Dichloroquinoline-3-carbaldehyde in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3][4] The strategic functionalization of the quinoline core allows for the fine-tuning of its pharmacological profile. Among these, 2,8-dichloroquinoline-3-carbaldehyde stands out as a key intermediate, offering two reactive sites—the aldehyde group at the 3-position and the chlorine atoms at the 2- and 8-positions—for the synthesis of a diverse array of novel therapeutic agents.[1][5] The presence of a chlorine atom at the C8 position can influence the molecule's lipophilicity and electronic properties, potentially enhancing its biological activity and target specificity.[5][6]
These application notes provide an overview of the synthetic utility and biological potential of this compound and its analogs. Detailed protocols for its synthesis and its derivatization into compounds with potential therapeutic applications are presented, along with data on the biological evaluation of related quinoline-based compounds.
Synthetic Applications
The reactivity of the aldehyde and chloro groups makes this compound a versatile building block for the synthesis of various heterocyclic systems.
Synthesis of this compound
The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides.[7][8] This one-pot reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[9]
dot
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemijournal.com [chemijournal.com]
- 9. rsc.org [rsc.org]
Application Notes and Protocols: Synthesis of Novel Antibacterial Agents from 2,8-Dichloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antibacterial agents derived from 2,8-dichloroquinoline-3-carbaldehyde. This document outlines the synthetic pathways for creating derivatives such as chalcones and pyrazolines, details the experimental procedures, and summarizes their potential antibacterial activities. The protocols are based on established methodologies for similar quinoline compounds and are intended to serve as a foundational guide for the development of new therapeutic agents.
Introduction
Quinolone compounds are a major class of synthetic antibacterial agents with a broad spectrum of activity.[1][2] Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[3][4] The emergence of antibiotic-resistant bacterial strains necessitates the development of new and effective antibacterial drugs. The this compound scaffold presents a versatile starting point for the synthesis of novel quinoline derivatives with potential for enhanced antibacterial efficacy. By modifying the core structure through the synthesis of chalcones and their subsequent conversion to pyrazolines, new chemical entities can be generated and screened for potent antibacterial properties.
Synthetic Workflow
The overall synthetic strategy involves a two-step process starting from this compound. The first step is a Claisen-Schmidt condensation to form chalcone derivatives. The second step involves the cyclization of these chalcones with a hydrazine source to yield pyrazoline derivatives.
Caption: Synthetic pathway from this compound to pyrazoline derivatives.
Experimental Protocols
General Synthesis of Chalcones from this compound (General Procedure)
This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted acetophenone.[5][6]
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone, 4-methoxyacetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10-40% aqueous solution)
-
Glacial acetic acid or dilute HCl
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the aqueous sodium hydroxide solution dropwise to the cooled mixture.
-
Allow the reaction to stir at room temperature for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice.
-
Acidify the mixture with glacial acetic acid or dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water until the filtrate is neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.
General Synthesis of Pyrazoline Derivatives from Chalcones (General Procedure)
This protocol outlines the cyclization of the synthesized chalcones with hydrazine hydrate to form pyrazoline derivatives.[7][8][9]
Materials:
-
Synthesized chalcone derivative
-
Hydrazine hydrate (80-99%)
-
Ethanol or Glacial acetic acid
-
Round-bottom flask with a condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) in ethanol or glacial acetic acid.
-
Add an excess of hydrazine hydrate (2-3 equivalents) to the solution.
-
Reflux the reaction mixture for 3-8 hours, monitoring completion by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure pyrazoline derivative.
Antibacterial Activity Screening
The synthesized compounds are screened for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The agar well diffusion method is a common preliminary screening technique, followed by the determination of the Minimum Inhibitory Concentration (MIC) for active compounds.[10][11]
Agar Well Diffusion Method
Materials:
-
Nutrient agar or Mueller-Hinton agar
-
Sterile Petri dishes
-
Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile cork borer
-
Solutions of synthesized compounds in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 100 µg/mL)
-
Standard antibiotic solution (e.g., Ciprofloxacin) as a positive control
-
Solvent (e.g., DMSO) as a negative control
-
Incubator
Procedure:
-
Prepare and sterilize the nutrient agar medium and pour it into sterile Petri dishes.
-
Allow the agar to solidify.
-
Prepare a bacterial inoculum and evenly spread it over the surface of the agar plates.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Add a fixed volume (e.g., 100 µL) of the test compound solutions, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[12]
Materials:
-
Mueller-Hinton broth
-
96-well microtiter plates
-
Bacterial inoculum adjusted to a standard concentration
-
Serial dilutions of the synthesized compounds
-
Standard antibiotic for comparison
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the test compounds in Mueller-Hinton broth in the wells of a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Data Presentation
The antibacterial activity data should be summarized in a clear and structured table for easy comparison.
Table 1: Antibacterial Activity of Synthesized Chalcone Derivatives (Zone of Inhibition in mm)
| Compound | R-group on Acetophenone | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| C1 | H | 14 | 12 | 10 | 9 |
| C2 | 4-Cl | 16 | 15 | 12 | 11 |
| C3 | 4-OCH₃ | 15 | 13 | 11 | 10 |
| Ciprofloxacin | - | 25 | 28 | 26 | 22 |
Table 2: Minimum Inhibitory Concentration (MIC) of Synthesized Pyrazoline Derivatives (µg/mL)
| Compound | R-group on Chalcone | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| P1 | H | 32 | 64 | 128 | >256 |
| P2 | 4-Cl | 16 | 32 | 64 | 128 |
| P3 | 4-OCH₃ | 32 | 32 | 128 | 256 |
| Ciprofloxacin | - | 1 | 0.5 | 2 | 4 |
Note: The data presented in these tables are representative examples and do not reflect actual experimental results for derivatives of this compound.
Mechanism of Action
The primary mechanism of action for quinolone-based antibacterial agents is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication. Quinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and subsequent cell death.[1][3]
Caption: Mechanism of action of quinolone antibacterial agents.
References
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chapter - New Developments in the Quinolone Class of Antibacterial Drugs | Bentham Science [benthamscience.com]
- 4. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and bio-evaluation of novel series of pyrazoline derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Anticancer Derivatives from 2,8-Dichloroquinoline-3-carbaldehyde
Disclaimer: The following protocols and data are primarily based on studies of the closely related analog, 2-chloroquinoline-3-carbaldehyde, due to limited specific literature on the 2,8-dichloro derivative. Researchers should consider these methods as a strong starting point, with the understanding that optimization may be necessary for the synthesis and evaluation of 2,8-dichloroquinoline-3-carbaldehyde derivatives.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer properties.[1] Derivatives of quinoline-3-carbaldehyde, in particular, have emerged as promising precursors for the development of novel cytotoxic agents. These derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][3] This document provides detailed application notes and protocols for the synthesis and biological evaluation of anticancer derivatives from this compound, a promising but less explored starting material. The methodologies for synthesizing key derivative classes—chalcones, pyrazolines, and Schiff bases—are outlined, along with protocols for assessing their cytotoxic effects and elucidating their mechanisms of action.
Data Presentation: In Vitro Cytotoxicity of Quinoline-3-Carbaldehyde Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various quinoline-3-carbaldehyde derivatives against a panel of human cancer cell lines. This data, derived from studies on closely related analogs, provides a valuable benchmark for newly synthesized compounds.
Table 1: Cytotoxicity of Quinoline-Chalcone Derivatives [4][5]
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| 12e | Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 |
| HCT-116 (Colon) | 5.34 | ||
| MCF-7 (Breast) | 5.21 | ||
| 9i | Quinoline-Chalcone Hybrid | K-562 (Leukemia) | 1.91 |
| A549 (Lung) | 3.91 | ||
| 9j | Quinoline-Chalcone Hybrid | K-562 (Leukemia) | 2.67 |
| A549 (Lung) | 5.29 | ||
| 4a | 3-Benzylidenechroman-4-one | K562 (Leukemia) | ≤ 3.86 |
| (Chalcone-like) |
Table 2: Cytotoxicity of Pyrazoline Derivatives [6][7]
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| 3b | N-formyl Pyrazoline | A549 (Lung) | 12.47 |
| HT1080 (Fibrosarcoma) | 11.40 | ||
| 3d | N-formyl Pyrazoline | A549 (Lung) | 14.46 |
| HT1080 (Fibrosarcoma) | 23.74 | ||
| b17 | Pyrazoline Derivative | HepG-2 (Liver) | 3.57 |
Table 3: Cytotoxicity of Schiff Base Derivatives [8][9]
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| 5i | Quinoline-Benzothiazole Schiff Base | MCF-7 (Breast) | 10.65 |
| A549 (Lung) | 10.89 | ||
| 5c | Quinoline-Benzothiazole Schiff Base | MCF-7 (Breast) | 12.73 |
| A549 (Lung) | 13.76 | ||
| 5f | Quinoline-Benzothiazole Schiff Base | MCF-7 (Breast) | 13.78 |
| A549 (Lung) | 13.44 | ||
| 5-C-2-4-NABA | 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | TSCCF (Tongue) | 446.68 |
Experimental Protocols
I. Synthesis of Precursor and Derivatives
A. Synthesis of this compound (Vilsmeier-Haack Reaction)
This protocol is adapted from the synthesis of 2-chloro-3-formylquinolines.[1]
-
Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl3, 3.0 eq.) dropwise to ice-cold N,N-dimethylformamide (DMF, 10 eq.) with stirring.
-
Reaction Setup: In a separate flask, dissolve 2,4-dichloroacetanilide (1.0 eq.) in a minimal amount of DMF.
-
Reaction: Slowly add the prepared Vilsmeier reagent to the acetanilide solution.
-
Heating: Heat the reaction mixture at 70-80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure this compound.
B. Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation) [10][11]
-
Reaction Setup: Dissolve this compound (1.0 eq.) and a substituted acetophenone (1.0 eq.) in ethanol.
-
Base Addition: Add an aqueous solution of potassium hydroxide (40-50%) dropwise to the stirred mixture at room temperature.
-
Reaction: Continue stirring at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.
-
Isolation: Filter the precipitate, wash with cold ethanol and then water to remove excess base.
-
Purification: Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol or acetic acid).
C. Synthesis of Pyrazoline Derivatives [12][13]
-
Reaction Setup: Dissolve the synthesized quinoline-chalcone derivative (1.0 eq.) in glacial acetic acid or ethanol.
-
Reagent Addition: Add hydrazine hydrate (2.0 eq.) or a substituted hydrazine to the solution.
-
Reflux: Reflux the reaction mixture for 4-8 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purification: Purify the crude pyrazoline derivative by recrystallization from a suitable solvent.
D. Synthesis of Schiff Base Derivatives [14][15]
-
Reaction Setup: Dissolve this compound (1.0 eq.) and a primary amine (1.0 eq.) in ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Reflux the mixture for 2-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out.
-
Isolation: If a precipitate forms, filter and wash with cold ethanol. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: Recrystallize the crude Schiff base from a suitable solvent.
II. Biological Evaluation Protocols
A. In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing cell viability.[16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
B. Analysis of Apoptosis by Western Blotting
This protocol allows for the detection of key apoptosis-related proteins.
-
Cell Treatment and Lysis: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control.
Visualizations: Workflows and Signaling Pathways
Experimental and Synthetic Workflow
Apoptosis Signaling Pathway
G2/M Cell Cycle Arrest Pathway
References
- 1. ijsr.net [ijsr.net]
- 2. jocpr.com [jocpr.com]
- 3. Pro-apoptotic and pro-differentiation induction by 8-quinolinecarboxaldehyde selenosemicarbazone and its Co(iii) complex in human cancer cell lines - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazoline analogs as potential anticancer agents and their apoptosis, molecular docking, MD simulation, DNA binding and antioxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 9. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. researchgate.net [researchgate.net]
- 12. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity [mdpi.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of the Vilsmeier-Haack reaction for 2,8-dichloroquinoline-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 2,8-dichloroquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of substituted 2-chloroquinoline-3-carbaldehydes using the Vilsmeier-Haack reaction.
Q1: My reaction yield is very low or has failed completely. What are the primary causes and how can I improve it?
A1: Low or no yield in a Vilsmeier-Haack reaction is a frequent issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality and Stoichiometry: The success of the reaction is highly dependent on the quality and ratio of your reagents.
-
Vilsmeier Reagent Formation: The in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) is critical.[1] Ensure that both DMF and POCl₃ are anhydrous and of high purity.[1]
-
Stoichiometry: The molar ratio of POCl₃ to the substrate can significantly impact the yield. Optimization of this ratio is often necessary.
-
-
Reaction Temperature: Temperature control is crucial. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of the starting material or the desired product.[2]
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its efficiency is influenced by the electronic properties of the substrate.[3] Electron-withdrawing groups on the aromatic ring can decrease its reactivity, potentially leading to lower yields.
-
Work-up Procedure: Improper work-up can lead to product loss. The hydrolysis of the intermediate iminium salt to the final aldehyde must be handled carefully.[4]
Q2: I'm observing the formation of significant side products. What are the common side reactions and how can they be minimized?
A2: Side product formation can compete with the desired formylation, reducing the overall yield. Common side reactions include:
-
Diformylation: Under harsh conditions or with highly activated substrates, diformylation can occur.[5] To minimize this, consider using milder reaction conditions, such as lower temperatures and shorter reaction times. Adjusting the stoichiometry of the Vilsmeier reagent to a lower excess may also be beneficial.[1]
-
Reaction with other functional groups: If your substrate contains other nucleophilic groups, such as hydroxyl or amino groups, they can react with the Vilsmeier reagent or POCl₃.[5] It is advisable to protect such sensitive functional groups prior to the Vilsmeier-Haack reaction.[1]
Q3: The color of my reaction mixture changed significantly during the reaction. Is this normal?
A3: A color change, often to a yellow or darker shade, is commonly observed and can be indicative of product formation. However, color alone is not a reliable measure of reaction progress or success. It is recommended to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) for a more accurate assessment.[4]
Q4: I am having trouble with the work-up. My product is not precipitating, or I am getting an oil instead of a solid. What should I do?
A4: Issues during work-up are common. Here are some suggestions:
-
Precipitation: If the product does not precipitate upon pouring the reaction mixture into ice water, it may be due to its solubility or the presence of impurities.[4] Ensure the hydrolysis of the intermediate iminium salt is complete by stirring vigorously.[6]
-
Basification: The reaction generates acidic byproducts. Basification is often necessary to deprotonate the product and facilitate its precipitation or extraction. Sodium hydroxide or sodium bicarbonate can be used for this purpose.[4]
-
Extraction: If the product does not precipitate, extraction with a suitable organic solvent like ethyl acetate or dichloromethane is the next step. The organic layers should be combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.[1]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of varying reaction conditions on the yield of 2-chloro-3-formylquinoline derivatives, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Effect of POCl₃ to Substrate Molar Ratio on Yield
| Molar Ratio of POCl₃ to Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3 | 80 | 10 | 45 | [1] |
| 12 | 90 | Not Specified | Optimized Yield |
Table 2: Yields of 2-Chloroquinoline-3-carbaldehydes with Different Substituents Using a Modified Vilsmeier-Haack Protocol
| Entry | Substituent (R) | Reaction Time (h) | Yield (%) |
| 1 | H | 4 | 78 |
| 2 | 6-CH₃ | 4 | 64 |
| 3 | 7-CH₃ | 4 | 71 |
| 4 | 8-CH₃ | 16 | 60 |
| 5 | 6-OCH₃ | 16 | 49 |
| 6 | 7-OCH₃ | 4 | 74 |
| 7 | 6-Br | 4 | 28 |
| 8 | 7-Cl | 4 | 30 |
Adapted from a study using phosphorus pentachloride instead of phosphorus oxychloride, demonstrating the influence of substituent electronic effects on yield.[7]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction. These should be adapted based on the specific substrate and laboratory conditions.
Protocol 1: In-situ Preparation of the Vilsmeier Reagent
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.[2]
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask and cool it to 0°C in an ice bath.[2]
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel with constant stirring. Maintain the temperature below 5°C.[8]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[1]
Protocol 2: Synthesis of 2-Chloro-3-formylquinoline from Acetanilide
-
To the pre-formed Vilsmeier reagent at 0-5°C, add the corresponding substituted acetanilide portion-wise while stirring.[8]
-
After the addition, allow the reaction mixture to stir for a short period before gradually heating it to the desired temperature (typically between 75-90°C).[8]
-
Maintain the reaction at this temperature for the required duration (which can range from a few hours to overnight), monitoring the progress by TLC.[8]
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it into crushed ice with vigorous stirring.[8]
-
A precipitate should form. If not, refer to the troubleshooting guide.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it.[8]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate.[8]
Visualizations
The following diagrams illustrate key aspects of the Vilsmeier-Haack reaction.
Caption: The Vilsmeier-Haack reaction mechanism.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Side reactions and byproducts in the synthesis of 2,8-dichloroquinoline-3-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,8-dichloroquinoline-3-carbaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Vilsmeier-Haack reaction for the synthesis of this compound is resulting in a low or no yield. What are the potential causes and how can I improve the outcome?
A1: Low yields in the Vilsmeier-Haack reaction are a common challenge. Several factors can contribute to this issue. Below is a systematic guide to troubleshooting.
Troubleshooting Steps for Low/No Yield:
-
Reagent Quality and Stoichiometry: The success of the reaction is highly dependent on the quality and correct ratio of your reagents.
-
Vilsmeier Reagent Formation: The in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) is critical.
-
Action: Ensure you are using fresh, anhydrous DMF. The presence of water can quench the Vilsmeier reagent. Similarly, your POCl₃ should be fresh and stored under anhydrous conditions.
-
-
Stoichiometry: An excess of the Vilsmeier reagent is often necessary.
-
Action: Optimize the molar ratio of POCl₃ and DMF to your starting material (2,8-dichloroacetanilide). A common starting point is a 2-4 fold excess of the Vilsmeier reagent.
-
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is crucial. If the temperature is too low, the reaction may not proceed at a reasonable rate. If it's too high, it can lead to the formation of side products and decomposition.
-
Action: Carefully control the temperature during the addition of reagents and during the reaction time. A typical temperature range for this reaction is between 60-90°C.
-
-
Reaction Time: Incomplete reactions are a common cause of low yields.
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material is consumed.
-
-
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electron-withdrawing nature of the two chlorine atoms on the starting acetanilide can decrease the nucleophilicity of the aromatic ring, making the reaction more challenging.
-
Work-up Procedure:
-
Hydrolysis: The intermediate iminium salt must be hydrolyzed to the final aldehyde.
-
Action: Ensure complete hydrolysis by pouring the reaction mixture onto crushed ice and stirring vigorously. The pH of the solution should be carefully adjusted. Basification is important to neutralize the acidic byproducts and liberate the free product.[1] However, strongly basic conditions could potentially lead to side reactions.[1]
-
-
Q2: I am observing multiple spots on my TLC after the reaction, indicating the presence of byproducts. What are the common side reactions in the synthesis of this compound?
A2: The formation of byproducts is a common occurrence in the Vilsmeier-Haack reaction. Here are some potential side reactions and byproducts to consider:
-
Incomplete Cyclization: The reaction proceeds through a multi-step mechanism. If the cyclization step is not complete, you may isolate intermediates.
-
Over-formylation (Diformylation): While less common with deactivated rings, it's a possibility under harsh conditions.
-
Action: To minimize diformylation, consider using milder reaction conditions, such as lower temperatures and shorter reaction times. Reducing the excess of the Vilsmeier reagent may also be beneficial.
-
-
Hydrolysis of the 2-chloro group: During workup or subsequent purification steps, the chloro group at the 2-position of the quinoline ring can be susceptible to hydrolysis, leading to the formation of the corresponding quinolone.
-
Unreacted Starting Material: As mentioned in Q1, incomplete reaction is a common issue.
-
Polymeric Materials: Vilsmeier-Haack reactions can sometimes produce tar-like, polymeric materials, especially if the reaction temperature is not well-controlled.
Q3: What is the best way to purify the crude this compound?
A3: Purification of the crude product is essential to obtain a high-purity compound. A combination of techniques is often most effective.
-
Initial Work-up: After quenching the reaction with ice water, the precipitated crude product should be filtered and washed thoroughly with water to remove any remaining salts and DMF.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.
-
Recommended Solvents: Ethyl acetate is a commonly used solvent for the recrystallization of 2-chloroquinoline-3-carbaldehydes.[2] A mixture of petroleum ether and ethyl acetate has also been reported for similar compounds.
-
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a powerful alternative.
-
Eluent Systems: A mixture of hexane and ethyl acetate is a good starting point for the elution system. The polarity can be adjusted based on the separation observed on TLC.
-
Data Presentation
Due to the limited availability of specific quantitative data for the synthesis of this compound in the searched literature, the following table provides a general overview of reaction parameters for the Vilsmeier-Haack synthesis of related 2-chloroquinoline-3-carbaldehydes. Researchers should use this as a starting point for optimization.
| Parameter | General Range/Value | Notes |
| Starting Material | Substituted Acetanilide | For the target molecule, this would be 2,8-dichloroacetanilide. |
| Reagents | POCl₃, DMF | Phosphorus pentachloride can also be used as the chlorinating agent. |
| Reagent Ratio (POCl₃:DMF:Substrate) | 2-4 : 2-4 : 1 | An excess of the Vilsmeier reagent is typically required. |
| Temperature | 60 - 90 °C | Careful temperature control is crucial to minimize side reactions. |
| Reaction Time | 4 - 16 hours | Monitor by TLC to determine the endpoint. |
| Work-up | Quenching on ice, neutralization | Proper hydrolysis of the intermediate is key. |
| Purification | Recrystallization (Ethyl Acetate), Column Chromatography | A combination of methods may be necessary for high purity. |
| Reported Yields (for related compounds) | 60 - 80% | Yields can vary significantly based on the substrate and conditions.[3] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of 2-chloroquinoline-3-carbaldehydes via the Vilsmeier-Haack reaction. This should be adapted and optimized for the specific synthesis of this compound.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise to the cooled DMF with constant stirring.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
To the pre-formed Vilsmeier reagent, add the 2,8-dichloroacetanilide (1 equivalent) portion-wise, ensuring the temperature does not rise significantly.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 70-80°C) and maintain it for the required time (monitor by TLC).
3. Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates out. Be cautious as this is an exothermic process.
-
Filter the precipitated solid and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
4. Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane).
-
If necessary, further purify the product by silica gel column chromatography.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
Troubleshooting low yield in pyrazolo[3,4-b]quinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[3,4-b]quinolines, with a focus on addressing issues of poor yield.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield in Friedländer Synthesis
Question: I am attempting to synthesize a pyrazolo[3,4-b]quinoline derivative via the Friedländer annulation of an aminopyrazole carbaldehyde with a ketone, but I am observing very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the Friedländer synthesis of pyrazolo[3,4-b]quinolines can arise from several factors. A systematic approach to troubleshooting is recommended.
1. Purity of Starting Materials:
-
Is it possible that impurities in my starting materials are inhibiting the reaction? Yes, the purity of your starting materials, particularly the aminopyrazole derivative, is critical. Impurities can act as catalyst poisons or participate in side reactions, consuming your reactants.
-
What should I do?
-
Verify the purity of your aminopyrazole and ketone starting materials using techniques like NMR or melting point analysis.
-
If necessary, purify the starting materials by recrystallization or column chromatography.
-
2. Reaction Conditions:
-
How critical are the reaction temperature and time? These parameters are crucial and highly substrate-dependent. Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of the starting materials or product.[1] Some reactions proceed at room temperature, while others require significant heating.[1]
-
What is the recommended course of action?
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Experiment with a range of temperatures. For sluggish reactions, consider increasing the temperature. If product degradation is observed, a lower temperature may be necessary. High-boiling solvents like ethylene glycol are sometimes used to achieve the necessary high temperatures.[2]
-
-
Could the choice of catalyst and solvent be the issue? Absolutely. The catalyst and solvent system plays a significant role in the reaction's success. The reaction can be catalyzed by acids or bases, and can also be performed in an inert environment.[2] The solvent affects the solubility of reactants and reaction kinetics.[1]
-
How can I optimize this?
-
If using a catalyst, ensure it is active and used at the appropriate loading.
-
Consult scientific literature for catalyst and solvent systems that have been successful for similar substrates.
-
Consider screening different catalysts (e.g., Lewis acids, Brønsted acids) and solvents. Microwave-assisted synthesis has also been shown to be effective and can reduce reaction times.[3][4]
-
3. Formation of Regioisomers:
-
I am using an unsymmetrical ketone and getting a mixture of products that is difficult to separate. How can I address this? The formation of regioisomers is a known challenge when using unsymmetrical starting materials in pyrazolo[3,4-b]quinoline synthesis.[1]
-
What are the strategies to manage this?
4. Side Reactions:
-
Are there common side reactions I should be aware of? Yes, a common side reaction, particularly under basic conditions, is the self-condensation (aldol condensation) of the ketone starting material.[5]
-
How can I minimize these side reactions?
-
Using an imine analog of the o-aniline has been reported as a strategy to circumvent this issue.[5]
-
Careful control of reaction conditions, such as temperature and the rate of addition of reagents, can also help to minimize side reactions.
-
Data Presentation: Factors Influencing Yield in Pyrazolo[3,4-b]quinoline Synthesis
The following table summarizes key parameters and their general impact on the yield of pyrazolo[3,4-b]quinoline synthesis.
| Parameter | Options | General Impact on Yield | Citation |
| Catalyst | Lewis Acids (e.g., FeCl₃, ZnCl₂), Brønsted Acids (e.g., acetic acid, HCl), Bases (e.g., KOH), Nanoparticles | The choice of catalyst can significantly affect reaction rate and yield. In some cases, a catalyst is essential for the reaction to proceed. | [1][6][7] |
| Solvent | High-boiling solvents (e.g., ethylene glycol, Dowtherm A), Alcohols (e.g., ethanol), Acetic Acid, Solvent-free | The solvent influences reactant solubility and reaction kinetics. High-boiling solvents are often used for less reactive substrates. Solvent-free conditions can be environmentally friendly and sometimes lead to higher yields. | [1][2] |
| Temperature | Room Temperature to >250 °C | Highly substrate-dependent. Optimization is crucial to balance reaction rate with potential degradation of starting materials or products. | [1][2] |
| Atmosphere | Air, Inert (Nitrogen, Argon) | Some reactions may be sensitive to air or moisture, leading to lower yields. Running the reaction under an inert atmosphere can be beneficial. | [5] |
Experimental Protocols
General Protocol for Friedländer Synthesis of Pyrazolo[3,4-b]quinolines
This is a generalized procedure and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the 5-aminopyrazole-4-carbaldehyde (1.0 eq) and the ketone (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid, or ethylene glycol).
-
Catalyst Addition: If a catalyst is used, add it to the reaction mixture (e.g., a catalytic amount of acid or base).
-
Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux). Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified. This may involve:
-
Extraction: Dissolving the residue in an organic solvent and washing with water and brine.
-
Drying: Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Removing the solvent in vacuo.
-
Chromatography/Recrystallization: Purifying the final product by column chromatography or recrystallization from a suitable solvent.[1]
-
Mandatory Visualization
Troubleshooting Workflow for Low Yield in Friedländer Synthesis
Caption: Troubleshooting workflow for low yield.
Signaling Pathway for Friedländer Annulation
Caption: Friedländer synthesis reaction pathway.
References
Technical Support Center: Optimizing Suzuki Coupling with 2,8-dichloroquinoline-3-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide detailed troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 2,8-dichloroquinoline-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the Suzuki coupling of this compound?
A1: Based on studies with similar dihaloquinoline systems, a reliable starting point involves using a palladium catalyst with a phosphine ligand, a carbonate base, and an aqueous dioxane solvent system. The reactivity of aryl chlorides is lower than bromides or iodides, so a highly active catalyst system is recommended.[1][2][3]
Q2: Which chlorine atom on this compound is expected to react first?
A2: The regioselectivity of Suzuki coupling on dihaloquinolines is influenced by both electronic and steric factors. For 2,8-dichloroquinoline, the C2 position is generally more activated and thus more likely to undergo oxidative addition to the palladium catalyst first.[4] However, selectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.
Q3: My reaction is giving a low yield. What are the most common causes?
A3: Low yields in Suzuki couplings with chloroquinolines can stem from several factors:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently or could be decomposing.
-
Poor Reagent Quality: The boronic acid may have degraded, or the solvent may not be sufficiently deoxygenated.
-
Suboptimal Reaction Conditions: The base may be too weak, or the temperature may be too low for the less reactive aryl chloride.
-
Side Reactions: Protodeboronation of the boronic acid, homocoupling, or dehalogenation of the quinoline can consume starting materials.[5]
Q4: I am observing significant amounts of side products. How can I minimize them?
A4: To minimize side reactions:
-
Homocoupling: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed to prevent oxygen from promoting the homocoupling of the boronic acid.[5]
-
Protodeboronation: Use fresh, high-purity boronic acid or consider converting it to a more stable boronic ester (e.g., a pinacol ester). Using anhydrous conditions where possible can also help.[6]
-
Dehalogenation: This can sometimes be suppressed by screening different bases and ensuring the reaction is run under anhydrous conditions if the protocol allows.
Q5: Can I perform a sequential Suzuki coupling to substitute both chlorine atoms?
A5: Yes, a sequential, one-pot Suzuki-Miyaura reaction is feasible. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to first achieve monosubstitution, followed by the addition of a second boronic acid to react at the remaining chlorinated position.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst system. | Use a fresh palladium source and ligand. Consider pre-catalysts like Buchwald's G3 or G4 palladacycles for challenging substrates.[5] |
| Poor quality boronic acid. | Use fresh boronic acid or a more stable boronic ester (e.g., pinacol ester). Check for decomposition via NMR.[6] | |
| Insufficiently inert atmosphere. | Ensure all reagents and the reaction vessel are thoroughly purged with an inert gas (argon or nitrogen). Use degassed solvents. | |
| Suboptimal base or solvent. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, DMF).[7] | |
| Mixture of Mono- and Di-substituted Products | Incorrect stoichiometry. | Carefully control the equivalents of boronic acid used for monosubstitution (typically 1.0-1.2 equivalents). |
| Reaction time is too long. | Monitor the reaction by TLC or LC-MS to determine the optimal time for monosubstitution before significant disubstitution occurs. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen. | Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction. |
| Inefficient oxidative addition. | Use a more active ligand, such as a bulky, electron-rich phosphine (e.g., XPhos, SPhos), to promote the oxidative addition of the aryl chloride. | |
| Dehalogenation of the Quinoline | Presence of a hydride source. | Screen different bases and consider using anhydrous solvents if compatible with the reaction. |
| Aldehyde Group Reactivity | The aldehyde may be sensitive to certain reaction conditions. | Use milder bases (e.g., K₂CO₃, KF) and avoid excessively high temperatures if aldehyde degradation is suspected.[7] |
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Condition | Notes | Source |
| Aryl Halide | This compound | 1.0 equiv | - |
| Boronic Acid | Arylboronic Acid | 1.2-1.5 equiv (for mono-coupling) | [8] |
| Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 5-10 mol% | [1][8] |
| Ligand | PCy₃ or other bulky phosphine | 10-20 mol% | [2][8] |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0-3.0 equiv | [2][8] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 15 mL per mmol of aryl halide | [8] |
| Temperature | 80-100 °C | [8][9] | |
| Atmosphere | Argon or Nitrogen | [8] |
Table 2: Catalyst and Ligand Screening for Challenging Aryl Chlorides
| Catalyst | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ | XPhos or SPhos | 1-2 | High activity for electron-rich and sterically hindered aryl chlorides. |
| Pd(OAc)₂ | P(t-Bu)₃ | 1-2 | Effective for a broad range of aryl chlorides. |
| PdCl₂(dppf) | - | 2-5 | Air-stable precatalyst, good for a range of substrates. |
| Pd(PPh₃)₄ | - | 2-5 | Commonly available, but may require higher temperatures and longer reaction times for aryl chlorides. |
Experimental Protocols
General Protocol for Monosubstitution of this compound
This protocol is adapted from procedures used for similar polyhalogenated quinoline systems.[8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
Tricyclohexylphosphine (PCy₃) (0.10 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized water (degassed)
Procedure:
-
To a flame-dried two-necked flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, PdCl₂(PPh₃)₂, PCy₃, and K₂CO₃.
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 20 minutes. Maintain a positive pressure of the inert gas using a balloon attached to the condenser.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 3-6 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,8-Dichloroquinoline-3-carbaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,8-dichloroquinoline-3-carbaldehyde and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Vilsmeier-Haack reaction to synthesize this compound resulted in a low yield and several impurities. What are the common causes and how can I improve the purification process?
A1: Low yields and impurities are common challenges in the Vilsmeier-Haack synthesis of quinoline derivatives. The primary reasons often relate to reaction conditions and the nature of the starting materials. Here’s a breakdown of potential issues and solutions:
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Incomplete Reaction: The Vilsmeier-Haack reaction can be sensitive to the electronic properties of the aniline precursor. Dichloroanilines are electron-deficient, which can lead to a sluggish or incomplete reaction.
-
Troubleshooting:
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Ensure your reagents, particularly phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), are fresh and anhydrous.
-
Consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
-
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Side Reactions: The Vilsmeier-Haack reaction can sometimes lead to the formation of undesired isomers or other byproducts.
-
Troubleshooting:
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Careful control of the reaction temperature is crucial. Overheating can lead to the formation of tars and other decomposition products.
-
The stoichiometry of the Vilsmeier reagent to the substrate is important. An excess of the reagent is often necessary, but a large excess may promote side reactions.
-
-
Q2: I have a crude solid of this compound. What is the recommended purification method?
A2: The two most common and effective purification methods for this class of compounds are recrystallization and column chromatography.
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Recrystallization: This is often the first method to try for solid compounds. For derivatives of 2-chloroquinoline-3-carbaldehyde, ethyl acetate is a commonly used and effective solvent for recrystallization.[2][3] A mixture of petroleum ether and ethyl acetate has also been reported for a similar compound, 2-chloro-8-methoxyquinoline-3-carbaldehyde.
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Column Chromatography: If recrystallization does not yield a product of sufficient purity, flash column chromatography is the next step. A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate). For similar dichloroquinoline derivatives, a mobile phase of 10% ethyl acetate in hexane has been shown to be effective.[4]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. Here are some troubleshooting steps:
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Use a larger volume of solvent: This will keep the compound in solution at a lower temperature.
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Cool the solution more slowly: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Slow cooling encourages the formation of a crystal lattice.
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Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
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Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can initiate crystallization.
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Change the solvent system: If the above methods fail, you may need to try a different solvent or a solvent mixture.
Q4: How do I choose the right solvent system for column chromatography?
A4: The ideal solvent system for column chromatography should provide good separation between your desired compound and any impurities.
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TLC Analysis: The first step is to perform Thin Layer Chromatography (TLC) using different solvent systems. The goal is to find a mobile phase that gives your target compound a retention factor (Rf) of approximately 0.3-0.4.[4] This typically provides the best separation.
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Solvent Polarity: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. For dichloroquinoline derivatives, a good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.
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Gradient Elution: If there are multiple impurities with different polarities, a gradient elution can be effective. Start with a less polar solvent mixture and gradually increase the polarity during the chromatography run.
Q5: What are the potential impurities I should be looking for?
A5: While specific impurities will depend on the exact reaction conditions, some common possibilities in the Vilsmeier-Haack synthesis of this compound include:
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Unreacted 2,8-dichloroacetanilide: The starting material may not have fully reacted.
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Isomeric products: Depending on the substitution pattern of the starting aniline, other isomers of the dichloroquinoline-3-carbaldehyde could potentially form, although the Vilsmeier-Haack reaction is generally regioselective.
-
Hydrolysis products: Incomplete workup could lead to the presence of the corresponding carboxylic acid if the aldehyde is oxidized.
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Polymeric or tar-like materials: These can form due to overheating or side reactions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on methods reported for analogous compounds.[2][3]
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-warm a funnel and a new flask to prevent premature crystallization. Quickly filter the hot solution through a fluted filter paper into the clean, warm flask.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Allow the crystals to air dry on the filter paper or dry them further in a desiccator or vacuum oven.
Protocol 2: Flash Column Chromatography of this compound
This protocol is a general guideline based on the purification of similar dichloroquinoline derivatives.[4][5]
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TLC Analysis: Determine an appropriate mobile phase by running TLC plates with various ratios of hexane and ethyl acetate. A system that gives the target compound an Rf of ~0.3-0.4 is ideal.[4] A good starting point is 10% ethyl acetate in hexane.[4]
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Column Packing:
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Select a column of appropriate size for the amount of crude material.
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Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
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Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to maintain a steady flow rate.
-
Begin collecting fractions.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing under UV light.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following tables summarize typical data for the purification of analogous substituted 2-chloroquinoline-3-carbaldehydes. This data can serve as a benchmark for your own experiments.
Table 1: Recrystallization Data for Substituted 2-Chloroquinoline-3-carbaldehydes
| Compound | Recrystallization Solvent | Yield (%) | Melting Point (°C) |
| 2,6-dichloroquinoline-3-carbaldehyde | Ethyl Acetate | 68 | 191-192 |
| 2-chloro-6-hydroxyquinoline-3-carbaldehyde | Ethyl Acetate | 66 | 125 |
| 2-chloro-6-methoxyquinoline-3-carbaldehyde | Ethyl Acetate | 62 | 146 |
| 2-chloro-6-nitroquinoline-3-carbaldehyde | Ethyl Acetate | 72 | 184-188 |
Data adapted from a study on the synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes.
Table 2: Typical Parameters for Flash Column Chromatography of Dichloroquinoline Derivatives
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | 10% Ethyl Acetate in Hexane |
| Typical Rf of Dichloroquinoline | ~0.4 |
| Purity after Chromatography (HPLC) | >98% |
Data based on a typical purification protocol for a dichloroquinoline derivative.[4]
Visualizations
Caption: A typical experimental workflow for the purification of this compound derivatives.
Caption: A troubleshooting decision tree for the purification of this compound derivatives.
References
How to handle common impurities in 2,8-dichloroquinoline-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,8-dichloroquinoline-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is a brownish or yellowish solid, not the expected off-white to light yellow. What are the likely impurities?
A1: A discolored final product often indicates the presence of residual starting materials, byproducts from the Vilsmeier-Haack synthesis, or degradation products. The most common impurities include:
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Unreacted 2,7-dichloroacetanilide: The starting material for the synthesis may not have fully reacted.
-
Incompletely cyclized intermediates: The Vilsmeier-Haack reaction proceeds through several steps, and incomplete reaction can leave behind colored intermediates.
-
Isomeric byproducts: Depending on the reaction conditions, small amounts of other isomers may form.
-
Residual Dimethylformamide (DMF): The solvent used in the Vilsmeier-Haack reaction can be difficult to remove completely and can contribute to discoloration upon heating or over time.
-
Oxidation products: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, which can also lead to discoloration.
Q2: I am observing a low yield after the synthesis and work-up. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors during the Vilsmeier-Haack reaction and subsequent purification. Consider the following:
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Incomplete reaction: Ensure that the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC).[1] If the reaction is sluggish, extending the reaction time or slightly increasing the temperature may help.
-
Suboptimal stoichiometry: The molar ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the starting acetanilide is crucial. An excess of the reagent is typically used to drive the reaction to completion.
-
Moisture contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Losses during work-up: The product is typically isolated by pouring the reaction mixture into ice water and filtering the precipitate.[2][3] Ensure thorough precipitation and careful filtration to minimize losses. Washing the crude product with cold water is also important.
-
Losses during purification: Recrystallization is a common purification method, but significant material can be lost if the solvent system or conditions are not optimized.
Q3: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A3: An ¹H NMR spectrum can provide valuable information about the impurities present. Here are some common signals to look out for:
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Unreacted 2,7-dichloroacetanilide: Look for a singlet around 2.2 ppm corresponding to the methyl group of the acetamido functionality and characteristic aromatic proton signals.
-
Residual DMF: Signals for DMF typically appear around 8.0, 2.9, and 2.7 ppm.
-
2,8-dichloroquinoline-3-carboxylic acid: If the aldehyde has been oxidized, you may see a broad singlet for the carboxylic acid proton, typically above 10 ppm. The aldehyde proton signal (around 10.5 ppm) will be diminished.
For unambiguous identification, consider running 2D NMR experiments like COSY and HSQC, or using mass spectrometry (MS) to determine the molecular weights of the impurities.
Q4: What is the best method to purify crude this compound?
A4: The most common and effective method for purifying crude this compound is recrystallization.[1][2][3] The choice of solvent is critical for obtaining a high purity product with good recovery.
Troubleshooting Guides
Issue 1: Persistent Impurities After Recrystallization
If you are still observing significant impurities after a single recrystallization, consider the following troubleshooting steps:
-
Optimize the Recrystallization Solvent: A single solvent may not be sufficient. A mixed solvent system can often provide better selectivity for crystallization of the desired product while leaving impurities in the mother liquor.
-
Perform a Second Recrystallization: A second recrystallization step can significantly improve purity, although it may lead to a lower overall yield.
-
Charcoal Treatment: If the product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.
-
Column Chromatography: For very persistent impurities or for obtaining very high purity material, column chromatography on silica gel can be employed. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.[2]
Issue 2: Oiling Out During Recrystallization
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can trap impurities and hinder purification. To prevent this:
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Ensure the solution is not supersaturated: Add a little more hot solvent to fully dissolve the oil.
-
Cool the solution slowly: Rapid cooling can promote oiling out. Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
Use a different solvent system: The solubility properties of your compound in the chosen solvent may not be suitable for crystallization.
Data Presentation
| Parameter | Typical Value | Analysis Method |
| Purity of Crude Product | 80-90% | HPLC |
| Purity after Recrystallization | >98% | HPLC |
| Melting Point | 191-192 °C | Capillary Melting Point |
| Aldehyde Proton (¹H NMR) | ~10.5 ppm | ¹H NMR (CDCl₃) |
| Aromatic Protons (¹H NMR) | 7.5-8.8 ppm | ¹H NMR (CDCl₃) |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate) and heat the mixture gently with stirring until the solid completely dissolves.[2][3]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of the purified product should start to form. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve a small amount of the this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Logical troubleshooting steps for handling an impure product.
References
Optimizing reaction time and temperature for quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and optimize critical reaction parameters. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues related to reaction time and temperature.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during common quinoline synthesis reactions, including the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses.
General Optimization Issues
Q1: My quinoline synthesis is resulting in a very low yield or failing completely. What are the first things to check regarding time and temperature?
A1: Low yields in quinoline synthesis are frequently linked to suboptimal time and temperature. Here’s how to troubleshoot:
-
Suboptimal Reaction Temperature: Many classical quinoline syntheses require significant heat to proceed.[1] However, a temperature that is too low will lead to an incomplete or extremely slow reaction. Conversely, excessive heat can cause decomposition of starting materials or the desired product, often resulting in the formation of tar.[1][2]
-
Incorrect Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or HPLC.[3] Stopping the reaction too early will result in a low yield due to unreacted starting materials. Extending the time unnecessarily, especially at high temperatures, can lead to product degradation and the formation of byproducts.[3][4]
-
Exothermic Reactions: Be aware that some syntheses, like the Skraup reaction, are notoriously exothermic and can become violent.[5] The initial temperature must be carefully controlled, often with cooling, before external heat is applied to complete the reaction.[5][6]
Q2: I'm observing significant tar and polymer formation. How is this related to temperature?
A2: Tar formation is a classic sign of excessive temperature or overly harsh acidic conditions, which are common in methods like the Skraup and Doebner-von Miller syntheses.[2][7] High temperatures can promote the polymerization of intermediates, such as acrolein (in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds.[2][5]
-
Troubleshooting Steps:
-
Lower the Temperature: Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[2]
-
Control Reagent Addition: For exothermic reactions, add reagents like concentrated sulfuric acid slowly while cooling the mixture to dissipate heat and prevent localized hotspots.[5]
-
Use a Moderator: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[5]
-
Consider a Biphasic System: For the Doebner-von Miller reaction, using a biphasic solvent system can sequester the polymer-prone carbonyl compound in an organic phase, reducing its self-polymerization in the acidic aqueous phase.[2][8]
-
Q3: How do I determine the optimal reaction time and temperature for my specific substrates?
A3: The optimal conditions are highly substrate-dependent. A systematic approach is recommended:
-
Literature Review: Start with the conditions reported for similar substrates.
-
Small-Scale Tests: Run a series of small-scale experiments varying the temperature in 5-10°C increments.
-
Reaction Monitoring: For each temperature, monitor the reaction progress every 30-60 minutes using TLC or LC-MS.[3][4] This will help you identify the point at which starting material is consumed and product formation plateaus, while minimizing byproduct formation.
-
Modern Techniques: Consider microwave-assisted synthesis (MAS), which can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[9][10]
Method-Specific Troubleshooting
Q4: My Friedländer synthesis is giving a low yield, and I suspect self-condensation of my ketone. How can temperature and time be adjusted?
A4: The self-condensation (aldol condensation) of the ketone starting material is a common side reaction in the Friedländer synthesis, especially under basic conditions.[7]
-
Use Milder Conditions: Traditional methods often require high heat. Modern protocols that use milder catalysts (e.g., iodine, p-toluenesulfonic acid, or gold catalysts) can allow the reaction to proceed at lower temperatures (e.g., 80-100°C), which minimizes self-condensation.[4][11]
-
Slow Addition: Slowly adding the ketone to the reaction mixture can help keep its instantaneous concentration low, further reducing the rate of the competing self-condensation reaction.[7]
-
Monitor Closely: Use TLC to stop the reaction as soon as the desired product is formed, preventing further side reactions.
Q5: The cyclization step in my Conrad-Limpach or Gould-Jacobs synthesis requires very high temperatures (>250°C), leading to decomposition. What are the alternatives?
A5: These reactions are known for requiring high temperatures for the thermal cyclization step, which can indeed cause product degradation.[4][12]
-
Optimize Time at High Temperature: While a high temperature may be necessary, the reaction time should be minimized. As shown in studies of the Gould-Jacobs reaction, increasing temperature can improve yield, but extending the time at that high temperature can lead to product loss through decarboxylation or other degradation pathways.[13]
-
Use a High-Boiling Inert Solvent: Performing the cyclization in a high-boiling solvent like mineral oil or Dowtherm A can improve heat transfer and lead to better yields compared to running the reaction neat.[4][12]
-
Microwave Synthesis: Microwave heating is particularly effective for these reactions, allowing for rapid heating to the target temperature (e.g., 250-300°C) and significantly shortening the required reaction time to as little as 5-10 minutes, often resulting in higher isolated yields.[13]
Data Presentation: Time & Temperature Effects
The following tables summarize the impact of reaction time and temperature on the yield of specific quinoline synthesis methods, based on published data.
Table 1: Effect of Time and Temperature on Gould-Jacobs Reaction Yield [13]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) |
| 1 | 250 | 10 | 10 | 1 |
| 2 | 300 | 10 | 22 | 37 |
| 3 | 250 | 30 | 11 | 2 |
| 4 | 300 | 30 | 24 | 28 |
| 5 | 300 | 5 | 20 | 47 |
| Reaction of aniline and diethyl ethoxymethylenemalonate via microwave heating. |
Table 2: Optimization of Microwave-Assisted Friedländer Synthesis [10]
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 160 | 2 | 76 |
| 2 | 160 | 5 | 92 |
| 3 | 160 | 10 | 93 |
| 4 | 160 | 20 | 89 |
| 5 | 180 | 5 | 85 |
| Reaction of 2-aminobenzophenone and dimedone in acetic acid. |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderator to control the highly exothermic nature of the reaction.[5][6]
-
Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer inside a fume hood, add aniline, nitrobenzene (as both an oxidizing agent and solvent), and anhydrous glycerol.
-
Moderator Addition: Add ferrous sulfate (FeSO₄) to the mixture.
-
Acid Addition: Begin vigorous stirring and cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the reaction temperature under control.
-
Heating: Once the acid addition is complete, remove the ice bath. Gently heat the mixture. The reaction is exothermic and may become vigorous. If it begins to reflux briskly on its own, remove the heat source immediately until the reaction subsides.[5][6]
-
Reflux: After the initial exothermic phase, continue to heat the mixture under reflux for an additional 3-5 hours to ensure the reaction goes to completion.[7]
-
Work-up: Allow the mixture to cool. Carefully pour the viscous reaction mixture into a large volume of cold water. Make the solution strongly basic with concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.
-
Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tars.[5]
Protocol 2: Base-Catalyzed Friedländer Synthesis
This protocol uses a base catalyst, which often requires careful temperature control to minimize side reactions.[1][4]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent like ethanol (10 mL).
-
Reagent Addition: Add the ketone or other compound containing an α-methylene group (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (KOH, 0.2 mmol).
-
Heating and Monitoring: Heat the mixture to reflux (typically 70-80°C for ethanol). Monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight depending on substrate reactivity.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Isolation: Neutralize the mixture with an appropriate acid (e.g., HCl). If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate).[4]
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Quinoline Synthesis
Caption: A general experimental workflow for quinoline synthesis.
Troubleshooting Low Yield
Caption: A decision-making guide for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 13. ablelab.eu [ablelab.eu]
Technical Support Center: Overcoming Poor Solubility of Quinoline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the poor solubility of quinoline derivatives in reaction media. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many of my quinoline derivatives exhibit poor solubility in aqueous and organic reaction media?
A1: The limited solubility of quinoline derivatives often stems from their inherent molecular structure. The quinoline core is a fused aromatic heterocyclic system, which is largely nonpolar and hydrophobic.[1][2] Strong intermolecular forces, such as pi-pi stacking and hydrogen bonding in the crystal lattice of the solid compound, can also contribute to poor solubility by making it difficult for solvent molecules to surround and dissolve the individual molecules.[2] Furthermore, the addition of lipophilic substituents, often intended to enhance biological activity, can further decrease aqueous solubility.[1]
Q2: What are the first-line strategies I should consider to improve the solubility of my quinoline derivative?
A2: For initial attempts at solubilization, the most common and straightforward approaches are the use of co-solvents and pH adjustment.[1][2] Using a co-solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution is a widely used technique.[1] For quinoline derivatives that are basic, adjusting the pH of the aqueous medium to be 1-2 pH units below the compound's pKa can significantly increase solubility by forming a more soluble protonated salt.[2]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous reaction buffer. What is happening and what should I do?
A3: This is a common issue known as "crashing out" and occurs when the concentration of the organic co-solvent (DMSO) is significantly reduced upon dilution, lowering the overall solvating power of the mixture for your hydrophobic compound.[1]
Here are some immediate steps to troubleshoot this:
-
Lower the final concentration: Your compound may be exceeding its solubility limit in the final aqueous medium. Try preparing serial dilutions to determine the maximum achievable concentration.[1]
-
Increase the final co-solvent concentration: A slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) might be sufficient to keep your compound in solution. However, be mindful of the potential for the co-solvent to interfere with your reaction or downstream assays.[1]
-
Alter the addition method: Instead of adding the DMSO stock directly to the aqueous buffer, try adding the aqueous buffer slowly to the DMSO stock with vigorous stirring. This can sometimes prevent localized high concentrations and precipitation.
Q4: When is salt formation a suitable strategy for improving the solubility of my quinoline derivative?
A4: Salt formation is a highly effective method for increasing the solubility of ionizable drugs, particularly weak bases like most quinoline derivatives.[3][4] This chemical modification converts the neutral molecule into a salt, which often has significantly higher aqueous solubility.[4] This strategy is particularly useful when a solid form of the compound is required and for oral drug development to enhance dissolution rates.[5] For successful salt formation, a general rule of thumb is that the pKa difference between the basic quinoline and the acidic counter-ion should be greater than 3.[2]
Q5: How do cyclodextrins improve the solubility of quinoline derivatives?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6] They can encapsulate the poorly soluble quinoline derivative (the "guest") within their hydrophobic core, forming an inclusion complex.[6][7] This complex effectively shields the hydrophobic part of the quinoline from the aqueous environment, thereby increasing its apparent water solubility.[6] This method is particularly advantageous as it generally has low toxicity.[1]
Troubleshooting Guides
Issue 1: Quinoline derivative precipitates out of solution during the reaction.
| Possible Cause | Solution |
| Solvent polarity is not optimal. | Gradually add a co-solvent (e.g., DMSO, DMF, ethanol) to the reaction mixture to increase the solubility of the quinoline derivative. Start with small percentages (1-5% v/v) and monitor for dissolution.[1] |
| Temperature is too low. | Gently warm the reaction mixture. Many compounds exhibit increased solubility at higher temperatures. Ensure the temperature is compatible with the stability of your reactants and products. |
| pH of the medium is unfavorable. | If your quinoline derivative is basic, ensure the reaction medium is sufficiently acidic to promote the formation of the more soluble protonated form.[2] |
| Concentration exceeds solubility limit. | Reduce the concentration of the quinoline derivative in the reaction. Consider adding the reactant in smaller portions over time.[1] |
| "Salting out" effect. | High concentrations of salts in the reaction mixture can decrease the solubility of organic compounds. If possible, reduce the ionic strength of the medium.[8][9] |
Issue 2: Difficulty in forming a stable salt of the quinoline derivative.
| Possible Cause | Solution |
| Inappropriate acid selection. | The pKa difference between the quinoline (base) and the selected acid should ideally be >3 for stable salt formation.[2] Consider using a stronger acid. |
| Unsuitable solvent for salt formation. | The ideal solvent should dissolve the free base but not the resulting salt, allowing the salt to precipitate. Experiment with a range of solvents with varying polarities.[2] |
| Hygroscopicity or instability of the formed salt. | The resulting salt may be unstable or absorb moisture from the air. Characterize the salt for stability and store it under anhydrous conditions. If the salt is inherently unstable, consider a different counter-ion or an alternative solubilization method.[2] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To prepare a stock solution of a poorly soluble quinoline derivative using a co-solvent.
Materials:
-
Quinoline derivative
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Vortex mixer
-
Sonicator bath
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Accurately weigh 1-5 mg of the quinoline derivative into a sterile vial.
-
Add a calculated volume of DMSO to achieve a high concentration stock solution (e.g., 10-100 mM). A higher concentration minimizes the volume of organic solvent added to the final reaction mixture.[1]
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.[1]
-
Gentle warming (e.g., 37°C water bath) can be applied if necessary, but ensure the compound is thermally stable at that temperature.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Protocol 2: pH-Dependent Solubility Determination
Objective: To determine the solubility of a basic quinoline derivative at different pH values.
Materials:
-
Quinoline derivative
-
Buffer solutions covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Vials with screw caps
-
Shaker or agitator
-
pH meter
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare a series of buffer solutions at the desired pH values.
-
Add an excess amount of the finely powdered quinoline derivative to a known volume of each buffer solution in separate vials. The goal is to have undissolved solid remaining at equilibrium.
-
Securely cap the vials and place them on a shaker or agitator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2]
-
After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.[1]
-
Carefully collect an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved quinoline derivative in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Plot the solubility of the quinoline derivative as a function of the final measured pH of each buffer solution.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the solubility and dissolution rate of a quinoline derivative by preparing a solid dispersion with a hydrophilic polymer.
Materials:
-
Quinoline derivative
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 407)
-
Common volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Select a suitable hydrophilic polymer as the carrier.
-
Dissolve both the quinoline derivative and the polymer in a common volatile organic solvent in a desired weight ratio (e.g., 1:1, 1:3, 1:5 drug to polymer).[2]
-
Evaporate the solvent using a rotary evaporator at a controlled temperature to avoid thermal degradation of the compound.
-
Further dry the resulting solid film under vacuum to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Characterize the solid dispersion for its physical state (amorphous or crystalline) using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) and evaluate its dissolution properties.[2]
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Troubleshooting flowchart for compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjpdft.com [rjpdft.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. humapub.com [humapub.com]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,8-dichloroquinoline-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 2,8-dichloroquinoline-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and adaptable method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an electron-rich aromatic compound, in this case, a substituted acetanilide, using a Vilsmeier reagent.[1][2]
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent is a chloroiminium salt, which acts as the formylating agent in the Vilsmeier-Haack reaction.[3][4] It is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1][3]
Q3: What are the typical starting materials for the synthesis of this compound via the Vilsmeier-Haack reaction?
A3: The synthesis generally starts from a corresponding substituted N-arylacetamide (acetanilide).[1] For this compound, the required starting material would be 2,7-dichloroacetanilide.
Q4: What are the key safety concerns when scaling up this synthesis?
A4: The Vilsmeier-Haack reaction can be highly exothermic, and the Vilsmeier reagent itself can be thermally unstable.[5][6] On a large scale, this poses a significant risk of a runaway reaction.[6] Therefore, careful temperature control is crucial. It is also important to handle phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) with appropriate personal protective equipment in a well-ventilated area, as they are hazardous materials.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time and/or temperature. Monitor reaction progress by TLC.[1] - Ensure the starting acetanilide is sufficiently activated. Electron-donating groups on the ring generally improve yields. |
| Decomposition of the Vilsmeier reagent. | - Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it promptly.[1] - Ensure all reagents and solvents are anhydrous. | |
| Inefficient work-up. | - Ensure the reaction mixture is poured onto a sufficient amount of crushed ice to quench the reaction effectively. - Adjust the pH during work-up to ensure complete precipitation of the product. | |
| Formation of Multiple Products/Byproducts | Over-formylation or side reactions. | - Optimize the stoichiometry of the Vilsmeier reagent. An excess may lead to side reactions. - Control the reaction temperature carefully, as higher temperatures can promote byproduct formation. |
| Impure starting materials. | - Ensure the purity of the starting acetanilide and reagents (DMF, POCl₃) before use. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize easily. | - Try different recrystallization solvents. Ethyl acetate and ethanol are commonly used.[1][7] - If recrystallization fails, consider column chromatography for purification. |
| Presence of colored impurities. | - Treat the crude product with activated charcoal during recrystallization to remove colored impurities. | |
| Runaway Reaction During Scale-Up | Poor heat dissipation. | - Use a reactor with adequate cooling capacity. - Add the reagents, particularly POCl₃, dropwise to control the initial exotherm.[1] |
| Accumulation of unreacted reagents. | - Ensure good mixing throughout the reaction to prevent localized hot spots and reagent accumulation. |
Experimental Protocols
Protocol 1: Synthesis using Phosphorus Oxychloride (POCl₃)
This protocol is a generalized procedure adapted for the synthesis of this compound.
Reagents:
-
2,7-dichloroacetanilide (1 equivalent)
-
N,N-Dimethylformamide (DMF) (3 equivalents)
-
Phosphorus Oxychloride (POCl₃) (12-15 equivalents)
-
Crushed Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and a dropping funnel, add 2,7-dichloroacetanilide (1 equivalent) and N,N-dimethylformamide (3 equivalents).
-
Cool the mixture in an ice bath with stirring for 20 minutes.
-
Slowly add phosphorus oxychloride (12-15 equivalents) dropwise to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 80-90 °C for 7-10 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Collect the resulting precipitate by filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[1]
Protocol 2: Synthesis using Phosphorus Pentachloride (PCl₅)
This protocol is based on a modified Vilsmeier-Haack procedure.
Reagents:
-
2,7-dichloroacetanilide (1 equivalent)
-
N,N-Dimethylformamide (DMF) (3 equivalents)
-
Phosphorus Pentachloride (PCl₅) (4.5 equivalents)[1]
-
Crushed Ice
-
Ethyl Acetate (for recrystallization)
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling system, add N,N-dimethylformamide (3 equivalents).
-
Cool the DMF to below 0 °C using an ice bath.
-
Carefully add phosphorus pentachloride (4.5 equivalents) portion-wise, keeping the temperature below 0 °C.
-
Stir the mixture for 15 minutes to form the Vilsmeier reagent.[1]
-
Add 2,7-dichloroacetanilide (1 equivalent) portion-wise to the reaction mixture.
-
After the addition is complete, heat the mixture under reflux with stirring for 4-16 hours (time dependent on the substrate).
-
Upon completion, cool the mixture to 0 °C.
-
Slowly and carefully pour the cooled reaction mixture into crushed ice and stir for 10 minutes.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethyl acetate.[1]
Quantitative Data
The following table summarizes reported reaction conditions and yields for the synthesis of various substituted 2-chloroquinoline-3-carbaldehydes, which can serve as a reference for optimizing the synthesis of the 2,8-dichloro derivative.
| Starting Acetanilide (Substitution) | Chlorinating Agent | Molar Ratio (Acetanilide:DMF:Chlorinating Agent) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-Methoxyacetanilide | POCl₃ | 1:excess:12 | 90 | - | High | |
| Acetanilide | PCl₅ | 1:3:4.5 | Reflux | 4-16 | - | [1] |
| Substituted Acetanilides | POCl₃ | 1:3:15 | 80-90 | 7-10 | - | [1] |
| Acetanilides | POCl₃ | - | 90 | - | Moderate to Good |
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Caption: Troubleshooting logic for low product yield.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,8-dichloroquinoline-3-carbaldehyde and 2-chloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2,8-dichloroquinoline-3-carbaldehyde and its structural analog, 2-chloroquinoline-3-carbaldehyde. These compounds are versatile intermediates in the synthesis of a wide range of heterocyclic systems, some of which exhibit significant biological and pharmacological activities.[1][2] This document aims to elucidate the influence of the C8-chloro substituent on the reactivity of the quinoline core, focusing on key reaction types and providing a theoretical framework for predicting their chemical behavior.
Introduction
2-Chloroquinoline-3-carbaldehyde is a well-studied bifunctional molecule, possessing two reactive sites: a nucleophilic substitution-prone chloro group at the C2 position and an electrophilic carbaldehyde group at the C3 position.[1][2] The introduction of an additional chlorine atom at the C8 position in this compound is expected to modulate the electronic and steric environment of the molecule, thereby influencing its reactivity. Understanding these differences is crucial for designing synthetic routes to novel quinoline-based compounds with potential therapeutic applications.
Synthesis
Both 2-chloroquinoline-3-carbaldehyde and its 2,8-dichloro analog are commonly synthesized via the Vilsmeier-Haack reaction .[3][4][5] This one-pot formylation and cyclization of the corresponding acetanilides provides a direct and efficient route to these key intermediates.
Experimental Protocol: Vilsmeier-Haack Synthesis of Substituted 2-Chloroquinoline-3-carbaldehydes
A general procedure for the Vilsmeier-Haack reaction involves the following steps:
-
The Vilsmeier reagent is prepared in situ by the dropwise addition of phosphorus oxychloride (POCl₃) to ice-cooled N,N-dimethylformamide (DMF).
-
The appropriate substituted acetanilide (e.g., acetanilide for 2-chloroquinoline-3-carbaldehyde or 2-chloroacetanilide for the 2,8-dichloro derivative) is then added to the Vilsmeier reagent.
-
The reaction mixture is heated, typically for several hours, to facilitate the cyclization and formation of the quinoline ring.
-
Upon completion, the reaction mixture is poured into crushed ice, leading to the precipitation of the crude product.
-
The solid product is collected by filtration, washed, and can be further purified by recrystallization.[3]
Caption: General workflow for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.
Theoretical Reactivity Comparison: Electronic and Steric Effects
The primary difference in reactivity between the two compounds arises from the electronic and steric effects of the chlorine atom at the C8 position.
Electronic Effects
The chlorine atom is an electronegative, ortho, para-directing deactivator in electrophilic aromatic substitution. In the context of the quinoline ring system, the C8-chloro substituent in this compound will have the following electronic influences:
-
Inductive Effect (-I): The electron-withdrawing inductive effect of the C8-chloro group will decrease the electron density of the entire quinoline ring system. This deactivation will likely reduce the rate of electrophilic attack on the benzene ring portion of the molecule.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic system, partially offsetting the inductive deactivation. However, for halogens, the inductive effect typically dominates.
Steric Effects
The C8 position in the quinoline ring is in close proximity to the nitrogen atom at position 1, a phenomenon known as peri-interaction . The introduction of a chlorine atom at C8 creates significant steric hindrance around the nitrogen and the adjacent C7 position. This steric crowding can:
-
Distort the planarity of the quinoline ring, which may alter its aromaticity and overall reactivity.[4][6]
-
Hinder the approach of reagents to the nitrogen atom and the C8 position.
-
Influence the conformation of the C3-carbaldehyde group.
Comparative Reactivity at Functional Groups
Based on the electronic and steric effects discussed, we can predict the differences in reactivity at the key functional groups.
Reactivity of the C2-Chloro Group (Nucleophilic Aromatic Substitution)
The C2 position in quinolines is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen.
-
2-chloroquinoline-3-carbaldehyde: This compound readily undergoes nucleophilic substitution at the C2 position with a variety of nucleophiles, including amines, thiols, and alkoxides.
-
This compound: The additional electron-withdrawing C8-chloro group is expected to further activate the C2 position towards nucleophilic attack. Therefore, this compound is predicted to be more reactive in SNAr reactions at the C2 position compared to its 2-chloro counterpart. However, the steric hindrance from the C8-chloro group might influence the approach of bulky nucleophiles.
Caption: Predicted relative reactivity in SNAr reactions at the C2 position.
Reactivity of the C3-Carbaldehyde Group
The aldehyde group at the C3 position is electrophilic and participates in typical aldehyde reactions such as condensation, reduction, and oxidation.
-
Condensation Reactions: Both compounds are expected to undergo condensation reactions with primary amines to form Schiff bases, and with active methylene compounds.[1][2] The electronic effect of the C8-chloro group is likely to have a minor influence on the reactivity of the C3-aldehyde. However, the steric environment created by the C8-substituent could potentially affect the rate and equilibrium of these reactions, especially with bulky reagents.
-
Reduction and Oxidation: The reduction of the aldehyde to an alcohol and its oxidation to a carboxylic acid are common transformations for 2-chloroquinoline-3-carbaldehyde.[1] Similar reactivity is expected for the 2,8-dichloro analog, with minimal electronic influence from the C8-chloro group on these transformations.
Experimental Data
While direct comparative studies are limited, the following tables summarize typical reactions and reported yields for 2-chloroquinoline-3-carbaldehyde. This data serves as a baseline for estimating the potential outcomes for reactions with this compound, keeping in mind the predicted electronic and steric influences.
Table 1: Nucleophilic Substitution Reactions of 2-Chloroquinoline-3-carbaldehyde
| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |
| Morpholine | DMAP (cat.) | 2-Morpholinoquinoline-3-carbaldehyde | Good | [1] |
| Hydrazine | Hydrazine hydrate | 2-Hydrazinylquinoline-3-carbaldehyde | Good | [1] |
| Sodium sulfide | Na₂S, DMF | 2-Mercaptoquinoline-3-carbaldehyde | Good | [7] |
Table 2: Condensation Reactions of 2-Chloroquinoline-3-carbaldehyde
| Reagent | Conditions | Product Type | Yield (%) | Reference |
| Substituted anilines | Acetone | Schiff Base | Good | [1] |
| Hydrazine hydrate | Refluxing ethanol | Hydrazone | Good | [1] |
| Active methylene compounds | Various | Fused heterocyclic systems | Moderate to Good | [1][2] |
Conclusion
This comparative guide provides a theoretical framework for researchers to anticipate the reactivity of this compound relative to its more extensively studied 2-chloro counterpart. Further experimental investigations are warranted to quantitatively validate these predictions and fully exploit the synthetic potential of this interesting dichloroquinoline derivative.
Caption: General experimental workflow for the synthesis and subsequent reactions of the title compounds.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
A Comparative Spectroscopic Analysis of Substituted Quinoline-3-carbaldehydes for Drug Discovery and Development
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of variously substituted quinoline-3-carbaldehyde derivatives. This guide provides a comparative analysis of their FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry data, supported by established experimental protocols.
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Quinoline-3-carbaldehydes, in particular, serve as versatile intermediates for the synthesis of a wide array of biologically active compounds. Understanding the influence of various substituents on the spectroscopic properties of this core structure is crucial for the unambiguous identification and characterization of novel derivatives. This guide presents a comparative analysis of spectroscopic data for a series of substituted quinoline-3-carbaldehydes, focusing on derivatives synthesized via the Vilsmeier-Haack reaction.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of 2-chloro and 2-hydroxy-quinoline-3-carbaldehydes with different substituents at the 6-position. This data is essential for identifying the characteristic signals and understanding the electronic effects of the substituents on the quinoline ring.
Table 1: FT-IR Spectroscopic Data (cm-1)
| Compound | Substituent (R) | C=O (Aldehyde) | Aldehyde C-H | Aromatic C=C | Reference |
| 2-chloroquinoline-3-carbaldehyde | H | 1690 | 2738, 2820 | 1450-1600 | [1] |
| 2-chloro-6-hydroxyquinoline-3-carbaldehyde | OH | 1713 | 2720, 2878 | 1450-1600 | [1] |
| 2-chloro-6-methoxyquinoline-3-carbaldehyde | OCH₃ | 1636 | 2677, 2731 | 1474-1600 | [1] |
| 2,6-dichloroquinoline-3-carbaldehyde | Cl | 1697 | 2792, 2856 | 1450-1600 | [1] |
| 2-chloro-6-nitroquinoline-3-carbaldehyde | NO₂ | 1705 | 2795, 2835 | 1450-1600 |
Table 2: 1H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | Substituent (R) | CHO (s) | H-4 (s) | H-5 | H-7 | H-8 | Other Signals | Reference |
| 2-chloroquinoline-3-carbaldehyde | H | 10.59 | 8.79 | 8.03 (d) | 7.74 (t) | 8.12 (d) | 7.99 (t, H-6) | [1] |
| 2-chloro-6-hydroxyquinoline-3-carbaldehyde | OH | 10.57 | 8.68 | 7.28 (s) | 7.75 (d) | 8.01 (d) | 4.58 (s, OH) | [1] |
| 2-chloro-6-methoxyquinoline-3-carbaldehyde | OCH₃ | 11.13* | 7.62-7.64 (m) | 6.74 (s) | 7.34-7.37 (m) | 7.34-7.37 (m) | 3.40 (s, OCH₃) | [1] |
| 2,6-dichloroquinoline-3-carbaldehyde | Cl | 10.58 | 8.69 | 7.23 (s) | 8.06 (dd) | 7.6 (d) | [1] | |
| 2-chloro-6-nitroquinoline-3-carbaldehyde | NO₂ | 10.61 | 8.73 | 7.21 (s) | 8.12 (dd) | 7.83 (d) |
Note: Solvent is DMSO for 2-chloro-6-methoxyquinoline-3-carbaldehyde.
Table 3: 13C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | Substituent (R) | C=O | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Other Signals | Reference |
| 2,6-dichloro-quinoline-3-carbaldehyde | Cl | 189.49 | - | - | - | - | - | - | - | - | - |
Table 4: Mass Spectrometry Data
| Compound | Substituent (R) | Molecular Formula | Molecular Weight ( g/mol ) | M+ or [M+H]+ (m/z) | Reference |
| 2-chloro-6-methylquinoline-3-carbaldehyde | CH₃ | C₁₁H₈ClNO | 205.64 | 205.029442 (Exact Mass) | [2][3] |
| 2,6-dichloroquinoline-3-carbaldehyde | Cl | C₁₀H₅Cl₂NO | 226.06 | - | [4] |
| 2-chloro-6-methoxyquinoline-3-carbaldehyde | OCH₃ | C₁₁H₈ClNO₂ | 221.63 | - | [5] |
| 2-hydroxyquinoline-3-carbaldehyde | - | C₁₀H₇NO₂ | 173.17 | - |
Experimental Protocols
The synthesis of substituted quinoline-3-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction. This electrophilic substitution reaction introduces a formyl group onto an electron-rich aromatic ring.
General Procedure for the Synthesis of 6-Substituted-2-chloroquinoline-3-carbaldehydes
This protocol is adapted from the Vilsmeier-Haack reaction methodology frequently reported for the synthesis of these compounds.
Materials:
-
Substituted acetanilide (starting material)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This forms the Vilsmeier reagent.
-
To this mixture, add the appropriately substituted acetanilide portion-wise while maintaining the temperature.
-
After the addition is complete, heat the reaction mixture at 60-90 °C for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with stirring.
-
The precipitated solid product is collected by vacuum filtration.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure substituted 2-chloroquinoline-3-carbaldehyde.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for the synthesis and characterization of substituted quinoline-3-carbaldehydes and a conceptual representation of their potential role in signaling pathway modulation.
Caption: General experimental workflow for the synthesis and characterization of substituted quinoline-3-carbaldehydes.
Caption: Conceptual diagram of a quinoline derivative inhibiting a receptor tyrosine kinase signaling pathway.
References
Unveiling the Anticancer Potential of Novel Quinoline Derivatives: An In Vitro Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the burgeoning field of quinoline-based anticancer agents. This report details the in vitro efficacy of several novel quinoline derivatives, comparing their cytotoxic activity against various cancer cell lines with established anticancer drugs. Detailed experimental protocols and visual representations of key signaling pathways are provided to support further research and development in this promising area of oncology.
The quest for more effective and targeted cancer therapies has led to the intensive investigation of heterocyclic compounds, with the quinoline scaffold emerging as a particularly promising framework.[1] Possessing a versatile structure amenable to diverse chemical modifications, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects. These compounds have been shown to exert their activity through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways that drive tumor growth and proliferation.[1][2]
This guide presents a comparative analysis of the in vitro anticancer activity of recently developed quinoline derivatives, including quinoline-chalcone hybrids, EGFR inhibitors, and tubulin polymerization inhibitors. Quantitative data on their cytotoxic effects against a panel of human cancer cell lines are summarized and compared with standard chemotherapeutic agents, offering a clear perspective on their potential as next-generation cancer treatments.
Comparative Cytotoxicity of Novel Quinoline Derivatives
The in vitro anticancer potency of novel quinoline derivatives was evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, was determined for each derivative. The results are presented in the tables below, alongside the IC50 values of established anticancer drugs for direct comparison.
Quinoline-Chalcone Derivatives
Quinoline-chalcone hybrids have shown significant promise as anticancer agents. Compound 12e , a novel quinoline-chalcone derivative, exhibited potent cytotoxic activity against gastric (MGC-803), colon (HCT-116), and breast (MCF-7) cancer cell lines, with IC50 values notably lower than the standard chemotherapeutic drug 5-Fluorouracil (5-FU).[3][4]
| Compound | Cancer Cell Line | IC50 (µM) of Novel Derivative | Reference Compound | IC50 (µM) of Reference |
| Compound 12e | MGC-803 (Gastric) | 1.38[3][4] | 5-FU | 6.22[3][4] |
| HCT-116 (Colon) | 5.34[3][4] | 5-FU | 10.4[3][4] | |
| MCF-7 (Breast) | 5.21[3][4] | 5-FU | 11.1[3][4] | |
| Compound 9i | K-562 (Leukemia) | 1.91[5] | Cisplatin | 2.71[5] |
| A549 (Lung) | 3.91[5] | - | - | |
| Compound 9j | K-562 (Leukemia) | 2.67[5] | Cisplatin | 2.71[5] |
| A549 (Lung) | 5.29[5] | - | - |
Quinoline-Based EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and several novel quinoline derivatives have been developed as potent EGFR inhibitors. These compounds have demonstrated significant cytotoxicity against cancer cell lines that overexpress EGFR.
| Compound | Cancer Cell Line | IC50 (nM) of Novel Derivative | Reference Compound | IC50 (nM) of Reference |
| Compound 5a | MCF-7 (Breast) | 23[6] | Erlotinib | 40[6] |
| A-549 (Lung) | 25-82 (GI50)[7] | Erlotinib | 33 (GI50)[6] | |
| Compound VII | - | 120 (EGFR IC50)[6] | Erlotinib | 32 (EGFR IC50)[6] |
| Compound VIII | - | 105 (EGFR IC50)[6] | - | - |
Quinoline Derivatives as Tubulin Polymerization Inhibitors
Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Novel quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
| Compound | Cancer Cell Line | IC50 (µM) of Novel Derivative | Reference Compound | IC50 (µM) of Reference |
| Compound 4c | MDA-MB-231 (Breast) | 17 (Tubulin Polymerization IC50)[8][9] | - | - |
| K-562 (Leukemia) | 7.72 (GI50)[8] | - | - | |
| HOP-92 (Lung) | 2.37 (GI50)[8] | - | - | |
| Compound 4g | MCF-7 (Breast) | 3.02[10][11] | - | - |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the novel quinoline derivatives or a reference drug for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the quinoline derivatives for a specified time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Cell Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark.
-
Flow Cytometric Analysis: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the quinoline derivatives, harvested, and washed with PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometric Analysis: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Following treatment with quinoline derivatives, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Caspase-3, Caspase-9, PARP, Bcl-2, Bax), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software.
Signaling Pathways and Mechanisms of Action
Novel quinoline derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for the development of targeted therapies.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[12] Many quinoline derivatives have been found to inhibit this pathway, leading to the suppression of tumor growth.[5]
Caption: Quinoline derivatives inhibit the PI3K/Akt/mTOR pathway.
EGFR Signaling Pathway Inhibition
Overactivation of the EGFR signaling pathway is a common driver of cancer progression. Quinoline-based EGFR inhibitors block the tyrosine kinase activity of the receptor, thereby inhibiting downstream signaling cascades that promote cell proliferation and survival.[13]
Caption: Inhibition of EGFR signaling by quinoline derivatives.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of tubulin, are crucial for mitosis. Quinoline derivatives that inhibit tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10][14]
Caption: Disruption of microtubule dynamics by quinoline derivatives.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06394E [pubs.rsc.org]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
In Silico Molecular Docking Studies of 2,8-Disubstituted Quinoline-3-Carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,8-disubstituted quinoline-3-carbaldehyde derivatives, focusing on their in silico molecular docking performance against key cancer targets. Due to the limited availability of specific data on 2,8-dichloroquinoline-3-carbaldehyde, this guide will utilize the closely related and well-documented 2-chloro-8-methylquinoline-3-carbaldehyde derivatives as a representative model. The information presented herein, including experimental data and detailed protocols, is intended to aid in the rational design and development of novel anticancer therapeutics.
Quinoline and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[1] The versatility of the quinoline nucleus allows for extensive structural modifications, making it a focal point in the design of novel therapeutic agents. Molecular docking studies are a cornerstone of modern drug discovery, offering valuable insights into the binding interactions between small molecules and their biological targets at a molecular level.[1]
Comparative Docking Performance
The inhibitory potential of quinoline derivatives has been evaluated against a multitude of protein targets implicated in various diseases. Computational docking studies have been instrumental in predicting the binding affinities and interaction patterns of these compounds, thereby guiding the synthesis and development of more potent inhibitors. The following tables summarize the docking scores and other relevant data for selected quinoline derivatives against prominent cancer targets, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Table 1: Molecular Docking and In Vitro Activity Data against EGFR
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Quinoline Derivative 5o | EGFR | - | - | 2.61 | Erlotinib | - |
| Quinoline Derivative 6b | EGFR | - | - | 0.49 | Erlotinib | - |
| Quinoline Derivative 8b | EGFR | - | - | 0.839 | Erlotinib | - |
| Quinoline Derivative 10 | EGFR | - | - | 1.73 | Erlotinib | - |
Data sourced from studies on quinoline-3-carboxamide derivatives as EGFR inhibitors.[2]
Table 2: Molecular Docking and In Vitro Activity Data against VEGFR-2
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Quinoline Derivative 7 | VEGFR-2 | - | - | 137.40 | Sorafenib | 53.65 |
| Quinoline Derivative 8 | VEGFR-2 | - | - | 187.00 | Sorafenib | 53.65 |
| Quinoline Derivative 9 | VEGFR-2 | - | - | 98.53 | Sorafenib | 53.65 |
| Isatin-Quinoline Hybrid 13 | VEGFR-2 | - | - | 69.11 | Sorafenib | 53.65 |
| Isatin-Quinoline Hybrid 14 | VEGFR-2 | - | - | 85.89 | Sorafenib | 53.65 |
Data sourced from studies on new quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors.[3]
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of research findings. The following sections outline the general experimental protocols for the synthesis of the quinoline scaffold and the subsequent molecular docking studies.
Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a widely used and efficient method for the synthesis of 2-chloro-substituted-quinoline-3-carbaldehydes.[4][5]
-
Preparation of the Vilsmeier Reagent: Freshly distilled phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF) at 0°C with constant stirring.
-
Reaction with Acetanilide Derivative: The corresponding substituted acetanilide (e.g., N-(2-methylphenyl)acetamide) is then added portion-wise to the Vilsmeier reagent.
-
Cyclization: The reaction mixture is heated, typically at 60-90°C, for several hours to facilitate the cyclization and formation of the quinoline ring.[6]
-
Hydrolysis and Isolation: The reaction mixture is then carefully poured into ice-cold water to hydrolyze the intermediate and precipitate the product.
-
Purification: The crude product, 2-chloro-8-methylquinoline-3-carbaldehyde, is collected by filtration and purified by recrystallization from a suitable solvent like ethyl acetate.[5]
General Molecular Docking Protocol
Molecular docking simulations are performed to predict the binding conformation and affinity of a ligand to a target protein.
-
Protein and Ligand Preparation:
-
Protein: The three-dimensional crystal structure of the target protein (e.g., EGFR, VEGFR-2) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[7]
-
Ligand: The 2D structures of the quinoline derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field (e.g., MMFF94).[7]
-
-
Docking Simulation:
-
Software: Molecular docking is carried out using software such as AutoDock Vina, Schrödinger Maestro, or PyRx.[7]
-
Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand. The size and coordinates of the grid box are crucial for accurate docking.[7]
-
Docking Run: The docking algorithm explores various conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose. The pose with the lowest binding energy is typically considered the most favorable.[7]
-
-
Analysis of Results:
-
Binding Affinity: The docking score or binding energy provides an estimate of the binding affinity between the ligand and the protein.
-
Interaction Analysis: The best-docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental workflows is essential for a comprehensive understanding of the research. The following diagrams, created using the DOT language, illustrate the targeted signaling pathways and a typical experimental workflow.
Caption: EGFR signaling pathway and the inhibitory action of quinoline derivatives.
Caption: VEGFR-2 signaling pathway targeted by quinoline-based inhibitors.
Caption: A generalized workflow for in silico design, synthesis, and evaluation.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. ijsr.net [ijsr.net]
- 6. chemijournal.com [chemijournal.com]
- 7. benchchem.com [benchchem.com]
Navigating the Structure-Activity Landscape of Dichloroquinoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dichloroquinoline derivatives, with a focus on their potential as therapeutic agents. While specific, comprehensive SAR studies on 2,8-dichloroquinoline derivatives are not extensively available in the current body of scientific literature, this document synthesizes findings from closely related di-substituted quinoline analogs to offer valuable insights for rational drug design and development.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer and antimalarial properties. The position and nature of substituents on the quinoline ring play a critical role in determining the compound's efficacy and target selectivity. This guide will delve into the known SAR trends of dichloro-substituted quinolines, present relevant quantitative data from published studies, and provide detailed experimental protocols for key biological assays.
Comparative Biological Activity of Dichloroquinoline Analogs
To facilitate a clear comparison of the biological activities of various dichloroquinoline derivatives, the following table summarizes the available quantitative data from different studies. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, cell lines, and parasite strains used.
| Compound ID | Substitution Pattern | Biological Activity | Target/Cell Line | IC50/EC50 (µM) | Reference |
| Series 1: 4,7-Dichloroquinoline Analogs (Antimalarial Activity) | |||||
| Analog A | 4,7-dichloro | Antimalarial | P. falciparum (CQ-sensitive) | 0.023 | [1] |
| Analog B | 4,7-dichloro | Antimalarial | P. falciparum (CQ-resistant) | 0.027 | [1] |
| Analog C | 4,7-dichloro, N-substituted | Antimalarial | P. falciparum (CQ-resistant) | 0.0085 | [1] |
| Series 2: 6-Chloro-2-arylvinylquinoline Analogs (Antimalarial Activity) | |||||
| Analog D | 6-chloro, 2-(4-nitrophenyl)vinyl | Antimalarial | P. falciparum (Dd2 strain) | 0.0286 | [2] |
| Analog E | 6-chloro, 2-(4-fluorophenyl)vinyl | Antimalarial | P. falciparum (Dd2 strain) | 0.0048 | [2] |
| Series 3: 4-Amino-7-chloroquinoline Analogs (Anticancer Activity) | |||||
| Analog F | 4-amino, 7-chloro, N-butyl | Cytotoxicity | MCF-7 (Breast Cancer) | 10.5 | [3] |
| Analog G | 4-amino, 7-chloro, N,N-dimethyl-ethylenediamine | Cytotoxicity | MDA-MB-468 (Breast Cancer) | 7.35 | [3] |
Structure-Activity Relationship Insights
Based on the available data for various dichloroquinoline derivatives, several key SAR trends can be inferred:
-
Position of Chlorine Atoms: The substitution pattern of chlorine atoms on the quinoline ring significantly influences biological activity. For instance, the 4,7-dichloro substitution is a well-established pharmacophore for antimalarial activity.
-
Substitution at Position 4: For antimalarial 4,7-dichloroquinolines, modifications of the amino group at the 4-position can dramatically impact potency, particularly against chloroquine-resistant strains of P. falciparum.[1]
-
Substitution at Position 2: In the case of 6-chloroquinolines, the introduction of substituted arylvinyl groups at the 2-position has been shown to yield potent antimalarial compounds. Electron-withdrawing groups on the aryl ring, such as fluorine, can enhance activity.[2]
-
Substitution for Anticancer Activity: For anticancer applications, 4-amino-7-chloroquinoline derivatives have demonstrated cytotoxicity against various cancer cell lines. The nature of the substituent on the amino group at the 4-position is critical for activity.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments commonly cited in the evaluation of quinoline derivatives.
In Vitro Antimalarial Activity Assay (P. falciparum Growth Inhibition)
This assay determines the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.
-
Parasite Culture: P. falciparum strains (e.g., chloroquine-sensitive and -resistant) are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium.
-
Assay Procedure: Asynchronous parasite cultures are synchronized, and the infected red blood cells are plated in 96-well plates. The test compounds at various concentrations are added to the wells.
-
Growth Inhibition Measurement: After a 48-72 hour incubation period, parasite growth is quantified using a DNA-intercalating fluorescent dye (e.g., SYBR Green I). Fluorescence is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cytotoxicity Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Visualizing Molecular Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A generalized workflow for the synthesis of substituted quinoline derivatives.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of a quinoline derivative as a kinase inhibitor.
Conclusion and Future Directions
While the quinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents, this guide highlights a notable gap in the literature concerning the systematic SAR of 2,8-dichloroquinoline derivatives. The presented data on related dichloro- and other substituted quinolines provide a foundational understanding and can guide the design of novel 2,8-dichloro analogs. Future research should focus on the synthesis and biological evaluation of a focused library of 2,8-dichloroquinoline derivatives with systematic modifications at other positions of the quinoline ring. Such studies would be invaluable in elucidating the specific SAR for this class of compounds and could lead to the identification of potent and selective drug candidates for various diseases, including cancer and malaria. Further investigations into their mechanisms of action, including target identification and pathway analysis, are also warranted.
References
- 1. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts for reactions involving 2,8-dichloroquinoline-3-carbaldehyde
A Comparative Guide to Catalysts for Reactions of 2,8-Dichloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the quinoline scaffold is a cornerstone in the development of novel therapeutic agents and functional materials. This compound is a versatile precursor, offering multiple reactive sites for modification. The efficacy of these transformations is critically dependent on the choice of catalyst. This guide provides a comparative overview of various catalysts for key reactions involving this substrate, supported by representative experimental data and detailed protocols to aid in catalyst selection and optimization.
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of different catalysts in three major classes of reactions involving chloroquinoline-3-carbaldehydes: Palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions, and organocatalyzed Knoevenagel condensation. While direct comparative data for this compound is limited, this data, based on analogous substrates, serves as a strong predictive tool for catalyst selection.
Table 1: Comparison of Palladium Catalysts for Sonogashira Coupling of Chloroquinolines
| Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (10) | PPh₃ | Cs₂CO₃ | 1,4-Dioxane | 40 | - | 78 | [1] |
| Pd(PPh₃)₄ (10) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 40 | - | 70 | [1] |
| Pd₂(dba)₃ (10) | - | Cs₂CO₃ | 1,4-Dioxane | 40 | - | 57 | [1] |
| PdCl₂(PPh₃)₂ (10) | PPh₃ | Cs₂CO₃ | 1,4-Dioxane | 40 | - | 20 | [1] |
| PdCl₂(dppf) (10) | dppf | Cs₂CO₃ | 1,4-Dioxane | 40 | - | 18 | [1] |
| Pd(OAc)₂ (10) | - | Cs₂CO₃ | 1,4-Dioxane | 40 | - | Trace | [1] |
Table 2: Representative Comparison of Catalysts for Suzuki Coupling of Chloroquinolines
| Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features |
| Pd(OAc)₂ (1-2) | SPhos | K₃PO₄ | Toluene/t-AmOH | 100-110 | 2-8 | >90 | Highly active for sterically hindered substrates.[2] |
| Pd(PPh₃)₄ (3-5) | PPh₃ | K₂CO₃ | Toluene/Dioxane/H₂O | 100-110 | 12-24 | 40-70 | Readily available, moderate activity for aryl chlorides.[2] |
| Pd/H-MOR | - | K₂CO₃ | Ethanol/H₂O | 80 | 6 | ~90 | Heterogeneous, reusable catalyst.[3] |
| 3% Pd/C | - | K₂CO₃ | H₂O | 80 | 2.5 | ~85 | Heterogeneous, effective for chloroarenes.[4] |
Table 3: Comparison of Catalysts for Knoevenagel Condensation with a Quinoline Carbaldehyde Derivative
| Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
| L-proline | Ethanol | 80 | 94 | [5] |
| Piperidine | Ethanol | 80 | - | [5] |
| K₂CO₃ | Ethanol | 80 | - | [5] |
| TEA | Ethanol | 80 | - | [5] |
| NaOH | Ethanol | 80 | - | [5] |
Experimental Protocols
Below are detailed, representative methodologies for catalyst screening in key transformations of this compound.
Protocol 1: General Procedure for Palladium-Catalyzed Cross-Coupling (Suzuki or Sonogashira) Catalyst Screening
This protocol provides a framework for the systematic evaluation of different palladium catalysts, ligands, and bases for the cross-coupling of this compound with a suitable coupling partner (e.g., an arylboronic acid for Suzuki coupling or a terminal alkyne for Sonogashira coupling).
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv) or Terminal Alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), etc.) (1-10 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction tube or flask, add the palladium catalyst, ligand (if applicable), and base under an inert atmosphere.
-
Add this compound and the coupling partner (arylboronic acid or alkyne) to the reaction vessel.
-
Add the degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to determine the isolated yield.[6]
Protocol 2: General Procedure for L-proline Catalyzed Knoevenagel Condensation
This protocol describes a typical procedure for the Knoevenagel condensation of this compound with an active methylene compound, using L-proline as an organocatalyst.[5][7]
Materials:
-
This compound (1.0 equiv)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equiv)
-
L-proline (10-20 mol%)
-
Solvent (e.g., Ethanol, water, or a deep eutectic solvent)[8]
Procedure:
-
In a round-bottom flask, dissolve this compound and the active methylene compound in the chosen solvent.
-
Add L-proline to the mixture.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C).
-
Monitor the reaction by TLC.
-
Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing the Workflow
The following diagrams illustrate the logical flow of a typical catalyst screening experiment and a representative reaction pathway.
Caption: A logical workflow for screening catalysts and optimizing reaction conditions.
Caption: A simplified signaling pathway for a Palladium-catalyzed cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quinoline Carbaldehyde Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of quinoline carbaldehyde, a crucial heterocyclic aldehyde intermediate in the synthesis of various pharmaceutical compounds. Ensuring the identity, purity, and quality of quinoline carbaldehyde is paramount for the safety and efficacy of the final drug product. This document outlines the principles of cross-validation and details the experimental protocols for key analytical techniques, supported by experimental data to facilitate method selection and implementation.
The Importance of Cross-Validation
Cross-validation of analytical methods is the process of assuring that a developed and validated analytical procedure yields consistent, reliable, and accurate results under different circumstances.[1][2] This is particularly critical in a regulated environment to ensure the robustness and reproducibility of a method when transferred between laboratories, analysts, or instruments.[1] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, covering parameters such as specificity, accuracy, precision, linearity, and range.[3][4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like quinoline carbaldehyde. It offers high resolution and sensitivity for both qualitative and quantitative analysis.
Experimental Protocol: HPLC
A robust HPLC method for quinoline derivatives can be established using a reverse-phase C18 column.[6][7]
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[6]
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid) is often effective. For example, a gradient starting from 20% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the quinoline carbaldehyde chromophore has maximum absorbance (e.g., around 278 nm and 368 nm for some derivatives).[8]
-
Sample Preparation: Dissolve a precisely weighed amount of the quinoline carbaldehyde sample in the mobile phase or a suitable solvent like methanol. Filter the solution through a 0.45 µm syringe filter before injection.[6]
Data Presentation: HPLC
| Parameter | Quinoline Derivative | Retention Time (min) | Linearity (r²) | Accuracy (% Recovery) | Precision (RSD%) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Assay | Rutin and Ciprofloxacin HCl | 3.5 and 5.2 | > 0.999 | 98.5 - 101.2 | < 2 | - | - | [8] |
| Identification | Quinoline in textiles | - | - | 90.6 - 98.9 | 0.4 - 2.14 | - | - | [8] |
| General | Quinoline Derivatives | - | > 0.999 | 98 - 102 | < 2 | 0.1 - 1.0 | 0.2 - 5.0 | [6] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For quinoline carbaldehyde, which has moderate volatility, GC-MS provides excellent separation and definitive identification through mass spectral data.[9]
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.[10]
-
Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Injector: Split/splitless injector at 250 °C.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-400.[9]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or acetone. Derivatization with an agent like PFBHA may be employed to improve volatility and sensitivity for certain aldehydes.[9][12] For quinoline derivatives, direct injection is often feasible.
Data Presentation: GC-MS
| Quinoline Derivative | Retention Time (min) | Key Mass Fragments (m/z) | Reference |
| 8-Hydroxyquinoline-5-carbaldehyde | 6.024 | M+ = 173 | [11] |
| 8-(Dimethylamino)quinoline-5-carbaldehyde | 7.156 | M+ = 200 | [11] |
| 6-(Dimethylamino)quinoline-5-carbaldehyde | 7.259 | M+ = 200 | [11] |
| 6-(Dimethylamino)-2-methylquinoline-5-carbaldehyde | 7.683 | M+ = 214 | [11] |
| 8-(Dimethylamino)quinoline-5,7-dicarbaldehyde | 7.952 | M+ = 228 | [11] |
| Quinoline (in textiles) | 6.596 | 129, 102, 123, 51 | [10] |
| 4-Quinolinecarboxaldehyde (in honey) | - | M.+ and M+H+ | [13][14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.
Experimental Protocol: NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the quinoline carbaldehyde sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish detailed connectivity within the molecule.
-
Data Presentation: NMR
¹H NMR Data for Quinoline Carbaldehyde Derivatives (in CDCl₃ or DMSO-d₆)
| Quinoline Derivative | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Reference |
| 2-[2-(2′-chlorophenyl)hydrazinylidene]methyl}quinoline | 8.47 (s) | 6.86 - 8.31 | [15] |
| 2-[2-(3′-bromophenyl)hydrazinylidene]methyl}quinoline | 8.05 (s) | 7.00 - 8.33 | [15] |
| 8-Hydroxyquinoline-5-carbaldehyde (DMSO-d₆) | 10.14 (s) | 7.26 - 9.56 | [11] |
| 8-(Dimethylamino)quinoline-5-carbaldehyde (CDCl₃) | 10.06 (s) | 6.97 - 9.72 | [11] |
| 6-(Dimethylamino)quinoline-5-carbaldehyde (DMSO-d₆) | 10.19 (s) | 7.54 - 9.30 | [11] |
¹³C NMR Data for Quinoline Carbaldehyde Derivatives (in CDCl₃ or DMSO-d₆)
| Quinoline Derivative | Aldehyde Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Reference |
| 2-[2-(2′-chlorophenyl)hydrazinylidene]methyl}quinoline | 141.33 | 106.99 - 155.62 | [15] |
| 2-[2-(3′-bromophenyl)hydrazinylidene]methyl}quinoline | 138.77 | 112.06 - 155.13 | [15] |
| 8-Hydroxyquinoline-5-carbaldehyde (DMSO-d₆) | 192.2 | 110.8 - 159.6 | [11] |
| 8-(Dimethylamino)quinoline-5-carbaldehyde (CDCl₃) | 191.3 | 111.2 - 155.0 | [11] |
| 6-(Dimethylamino)quinoline-5-carbaldehyde (DMSO-d₆) | 190.0 | 113.4 - 157.5 | [11] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups in a molecule.[16] For quinoline carbaldehyde, FTIR is particularly useful for confirming the presence of the aldehyde carbonyl group and the quinoline ring system.
Experimental Protocol: FTIR
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Liquid/Solid: Use an Attenuated Total Reflectance (ATR) accessory for direct analysis with minimal sample preparation.
-
-
Data Acquisition: Collect the spectrum typically in the range of 4000-400 cm⁻¹.
Data Presentation: FTIR
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
| C-H stretch (aromatic) | 3100 - 3000 | [17] |
| C-H stretch (aldehyde) | 2900 - 2800 and 2800 - 2700 | [17] |
| C=O stretch (aldehyde) | 1740 - 1690 | [17] |
| C=C stretch (aromatic) | 1600 - 1450 | [18] |
| C-N stretch | 1350 - 1250 | [17] |
Note: The exact positions of the absorption bands can be influenced by the substitution pattern on the quinoline ring and intermolecular interactions.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for quinoline carbaldehyde characterization.
Caption: Logical workflow for the cross-validation of analytical methods.
Caption: General experimental workflow for characterization.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. canadacommons.ca [canadacommons.ca]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. starodub.nl [starodub.nl]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. madison-proceedings.com [madison-proceedings.com]
- 11. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. agilent.com [agilent.com]
- 17. mdpi.com [mdpi.com]
- 18. air.unipr.it [air.unipr.it]
Benchmarking the synthetic efficiency of different routes to substituted quinolines
For researchers, scientists, and drug development professionals, the quinoline scaffold remains a cornerstone of medicinal chemistry, forming the backbone of numerous pharmaceuticals. The choice of synthetic route to access substituted quinolines is a critical decision, impacting yield, substrate scope, and overall efficiency. This guide provides an objective comparison of classical and modern synthetic methodologies, supported by experimental data, detailed protocols, and mechanistic diagrams to inform strategic synthetic planning.
At a Glance: Key Quinoline Synthesis Methods
The selection of an appropriate synthetic strategy for substituted quinolines depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction conditions. Classical methods, while historically significant, often involve harsh conditions, whereas modern transition-metal-catalyzed approaches offer milder alternatives with broader substrate scope.
| Method | Reactants | Key Reagents/Conditions | General Product | Key Advantages | Key Limitations |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄, Heat | Unsubstituted or Substituted Quinolines | Simple starting materials, effective for parent quinoline. | Harsh, often violent reaction conditions, low yields for some substituted anilines.[1] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | Acid Catalyst (e.g., HCl, H₂SO₄), Heat | 2- and/or 4-Substituted Quinolines | Wider range of substituted quinolines than Skraup. | Potential for side reactions (polymerization), regioselectivity issues.[2] |
| Combes Synthesis | Aniline, β-Diketone | Acid Catalyst (e.g., H₂SO₄) | 2,4-Disubstituted Quinolines | Good for accessing 2,4-disubstituted quinolines. | Limited to β-diketones as starting materials.[3] |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde or Ketone, Carbonyl with α-Methylene Group | Acid or Base Catalyst, Heat | Polysubstituted Quinolines | High yields, good regioselectivity, milder conditions.[4] | Limited availability of 2-aminoaryl carbonyl precursors. |
| Transition-Metal Catalysis | Varies (e.g., anilines, alkynes, halides) | Pd, Rh, Cu catalysts, ligands, mild conditions | Highly Substituted and Functionalized Quinolines | High efficiency, broad substrate scope, excellent regioselectivity, mild conditions. | Catalyst cost and sensitivity, ligand optimization may be required. |
Quantitative Analysis of Reaction Yields
The following tables provide a comparative summary of reported yields for the synthesis of various quinoline derivatives using both classical and modern methods. This data is intended to offer a snapshot of the efficiency of each reaction under specific conditions.
Classical Synthesis Methods: Representative Yields
| Synthesis Method | Starting Materials | Product | Yield (%) |
| Skraup | Aniline, Glycerol, Nitrobenzene | Quinoline | 84-91 |
| p-Anisidine, Glycerol, Arsenic Pentoxide | 6-Methoxyquinoline | 65-72 | |
| Doebner-von Miller | Aniline, Crotonaldehyde | 2-Methylquinoline | 70-75 |
| p-Toluidine, Crotonaldehyde | 2,6-Dimethylquinoline | 68-73 | |
| Combes | m-Chloroaniline, Acetylacetone | 2,4-Dimethyl-7-chloroquinoline | - |
| Friedländer | 2-Aminobenzaldehyde, Acetone | 2-Methylquinoline | 70 |
| 2-Amino-5-chlorobenzophenone, Acetophenone | 2-Phenyl-6-chloroquinoline | 85-90 |
Modern Transition-Metal-Catalyzed Methods: Representative Yields
| Catalyst System | Starting Materials | Product | Yield (%) |
| Palladium | o-Vinylaniline, Phenylacetylene | 2-Methyl-3-phenylquinoline | 86 |
| Rhodium | Aniline, Phenylacetylene | 2-Phenylquinoline | 95 |
| Copper | 2-Aminobenzyl alcohol, Propiophenone | 3-Benzoyl-2-methylquinoline | 91 |
Reaction Mechanisms and Experimental Workflows
A deeper understanding of the underlying reaction mechanisms and experimental workflows is crucial for successful synthesis. The following diagrams, generated using Graphviz, illustrate the key transformations for each method.
Classical Synthesis Routes
Modern Transition-Metal-Catalyzed Routes
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful implementation of any synthetic method. The following protocols are adapted from established literature procedures.
Skraup Synthesis of Quinoline
-
Preparation: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.
-
Oxidizing Agent Addition: Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide, portion-wise to the reaction mixture.
-
Heating: Gently heat the mixture to initiate the exothermic reaction. The temperature should be carefully controlled.
-
Reaction Completion: Continue heating for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture and pour it into a large volume of water. Neutralize with a strong base (e.g., sodium hydroxide) and then perform a steam distillation to isolate the crude quinoline.
-
Purification: Separate the organic layer from the distillate, dry it over an anhydrous salt (e.g., MgSO₄), and purify by distillation.
Doebner-von Miller Synthesis of 2-Methylquinoline
-
Reaction Setup: In a round-bottom flask, dissolve aniline in an aqueous solution of a strong acid (e.g., hydrochloric acid).
-
Reagent Addition: Slowly add crotonaldehyde to the stirred acidic solution of aniline.
-
Heating: Heat the reaction mixture to reflux for several hours.
-
Workup: After cooling, pour the reaction mixture into water and neutralize with a base.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify the crude product by distillation or chromatography.
Combes Synthesis of 2,4-Dimethylquinoline
-
Condensation: Mix aniline and acetylacetone and heat under reflux to form the enamine intermediate.
-
Cyclization: Cool the mixture and slowly add concentrated sulfuric acid.
-
Heating: Heat the mixture to promote cyclization and dehydration.
-
Workup: Pour the cooled reaction mixture onto ice and neutralize with a base.
-
Purification: Collect the precipitated product by filtration and recrystallize from a suitable solvent.
Friedländer Synthesis of 2-Phenylquinoline
-
Reaction Mixture: In a suitable solvent (e.g., ethanol), dissolve 2-aminobenzophenone and acetophenone.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Heating: Heat the reaction mixture to reflux until the starting materials are consumed (monitored by TLC).
-
Workup: Cool the reaction mixture and add water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize to obtain the pure 2-phenylquinoline.
Representative Protocol for Palladium-Catalyzed Quinoline Synthesis
-
Reaction Setup: In a reaction vial, combine the o-vinylaniline, alkyne, palladium catalyst (e.g., PdCl₂(PPh₃)₂), a ligand if necessary, and a suitable solvent under an inert atmosphere.
-
Heating: Heat the reaction mixture to the specified temperature for the required time.
-
Workup: After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired substituted quinoline.
Conclusion
The synthesis of substituted quinolines can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses remain valuable for their simplicity and the accessibility of their starting materials. However, they often require harsh conditions and can have limited substrate scope.
Modern transition-metal-catalyzed reactions have emerged as powerful alternatives, offering milder reaction conditions, higher efficiency, and broader functional group tolerance. Palladium, rhodium, and copper-based catalytic systems have demonstrated remarkable utility in constructing the quinoline core with high levels of control over regioselectivity.
The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of precursors, and the desired scale of the reaction. For the synthesis of complex, highly functionalized quinoline derivatives, modern transition-metal-catalyzed methods often provide a more efficient and versatile approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal-free domino one-pot protocols for quinoline synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Quinoline synthesis [organic-chemistry.org]
- 4. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 2,8-Dichloroquinoline-3-carbaldehyde
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,8-dichloroquinoline-3-carbaldehyde, ensuring the protection of both laboratory personnel and the environment. Adherence to these procedures is critical for maintaining a safe and compliant research environment.
Hazard Profile and Personal Protective Equipment (PPE)
Table 1: Hazard Summary and Required Personal Protective Equipment
| Hazard Class | GHS Hazard Statements (Anticipated) | Required Personal Protective Equipment |
| Acute Toxicity, Oral | H302: Harmful if swallowed[4] | Not applicable for disposal, but a key handling consideration. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][3] | Gloves: Chemical-resistant gloves (e.g., nitrile).[1] Protective Clothing: Lab coat or other protective clothing to prevent skin contact.[1][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][3][4] | Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][4] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2][3] | Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5] If dust or aerosols may be generated, a respirator is required.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with compliant removal by trained professionals. Do not dispose of this compound or its containers down the drain or in general waste.[5]
Waste Segregation and Collection
-
Immediate Segregation: Upon completion of experimental work, immediately segregate waste containing this compound. This includes pure, unreacted compound, contaminated consumables (e.g., weigh boats, pipette tips), and solutions.
-
Dedicated Waste Container: Collect all waste in a designated, properly labeled hazardous waste container.[6] The container must be made of a compatible material, such as polyethylene, as halogenated compounds can produce acids that corrode metal.[5]
-
Waste Stream Separation: It is crucial to keep halogenated waste separate from non-halogenated solvent waste to facilitate proper disposal and minimize costs.[6] Do not mix with other waste streams such as those containing heavy metals, pesticides, or cyanides unless explicitly permitted by your institution's EHS department.[6]
Container Labeling and Storage
-
Clear Labeling: Affix a hazardous waste tag to the container as soon as the first piece of waste is added.[6] The label must clearly identify the contents, including "this compound" and any solvents used. List all chemical constituents and their approximate percentages.[6]
-
Secure Storage: Store the waste container in a designated and secure satellite accumulation area, such as a flammable storage cabinet or a cabinet under a fume hood.[5][6] The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[5]
-
Closed Containers: Always keep the waste container tightly closed when not actively adding waste to prevent the release of vapors.[1][2][6]
Spill and Decontamination Procedures
-
Personal Protection: In the event of a spill, ensure you are wearing the appropriate PPE as outlined in Table 1.
-
Containment: For solid spills, avoid dust formation.[4][7] Carefully sweep or vacuum up the material and place it in the designated hazardous waste container. For liquid spills or solutions, use an inert absorbent material to contain the spill.[1]
-
Decontamination: Decontaminate the affected area according to your laboratory's standard operating procedures for hazardous chemical spills.
-
Reporting: Report any significant spills to your institution's Environmental Health and Safety (EHS) department.
Final Disposal
-
Arrange for Pickup: Once the waste container is nearly full (approximately three-quarters capacity), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[6]
-
Regulatory Compliance: The final disposal method will be determined by local, state, and federal regulations.[4] This may include high-temperature incineration at an approved facility.[8] Never attempt to dispose of this chemical waste yourself.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal Workflow for this compound.
By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling 2,8-Dichloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2,8-Dichloroquinoline-3-carbaldehyde. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. While specific toxicity data is limited, related compounds exhibit properties that necessitate stringent safety measures. The primary risks include potential irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.[3] |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[4] A face shield should be worn over goggles when there is a risk of splashing.[3] |
| Body Protection | Laboratory coat | A flame-resistant or 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes.[3] |
| Respiratory Protection | Respirator (if necessary) | All work should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[3] If engineering controls are insufficient, a NIOSH-approved respirator may be required. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the necessary steps from preparation to disposal.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation : Before handling the compound, ensure that a chemical fume hood is operational.[3] Put on all required PPE as detailed in Table 1.
-
Handling : Conduct all manipulations of the solid compound, such as weighing and transferring, within the fume hood to minimize inhalation exposure.[5] Use a spatula for transfers to avoid generating dust.[3]
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
In Case of Accidental Exposure :
-
Skin Contact : Immediately wash off with soap and plenty of water and seek medical attention.[5]
-
Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.[5]
-
Inhalation : Move the victim into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and call a doctor or Poison Control Center immediately.[5]
-
Spill and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and further exposure.
Table 2: Spill and Waste Disposal Procedures
| Procedure | Action |
| Small Spill Containment | For a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[3] Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3] Avoid dust formation. |
| Waste Segregation | Solid Waste : Collect any unused this compound and contaminated items (e.g., gloves, weigh boats) in a designated, sealed, and clearly labeled hazardous waste container.[3] Liquid Waste : Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[3] |
| Final Disposal | Dispose of all waste through an approved hazardous waste disposal plant, in accordance with institutional and local regulations.[4] |
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
